molecular formula C20H17NO6 B13921885 Sibiricine CAS No. 64397-10-0

Sibiricine

Katalognummer: B13921885
CAS-Nummer: 64397-10-0
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: BQZZTMXCHPNTCL-FIWHBWSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sibiricine is a bioactive isoquinoline alkaloid isolated from the medicinal plant Corydalis crispa . With a molecular formula of C20H17NO6 and a molar mass of 367.36 g·mol⁻¹, this compound is provided as a solid for research applications . In research settings, this compound has demonstrated significant anti-inflammatory activity. Studies have shown that it can inhibit TNF-α production in LPS-activated THP-1 cells, highlighting its potential for investigating inflammatory pathways . The molecular structure of this compound, which includes a spiro ring system, is related to other alkaloids like ochrobirine and ochotensine . This product is intended for research purposes only and is not meant for human use. Researchers can store the powder at -20°C for long-term stability. Solvent solutions, such as those in DMSO, are recommended to be stored at -80°C .

Eigenschaften

CAS-Nummer

64397-10-0

Molekularformel

C20H17NO6

Molekulargewicht

367.4 g/mol

IUPAC-Name

(8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one

InChI

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(26-8-25-14)7-12(10)20(21)18(22)11-2-3-13-17(27-9-24-13)16(11)19(20)23/h2-3,6-7,19,23H,4-5,8-9H2,1H3/t19-,20?/m1/s1

InChI-Schlüssel

BQZZTMXCHPNTCL-FIWHBWSRSA-N

Isomerische SMILES

CN1CCC2=CC3=C(C=C2C14[C@@H](C5=C(C4=O)C=CC6=C5OCO6)O)OCO3

Kanonische SMILES

CN1CCC2=CC3=C(C=C2C14C(C5=C(C4=O)C=CC6=C5OCO6)O)OCO3

Herkunft des Produkts

United States

Foundational & Exploratory

What is the mechanism of action of Sibiricine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Sibiricine

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a naturally occurring isoquinoline (B145761) alkaloid that has been isolated from various plants of the Corydalis genus, notably Corydalis crispa and Corydalis sibirica. As a member of the isoquinoline alkaloid family, this compound is part of a class of compounds known for a wide range of biological activities. Preliminary studies have suggested that this compound possesses multiple pharmacological properties, including antitumor, anti-inflammatory, and acetylcholinesterase inhibitory effects. This guide provides a detailed overview of the current understanding of this compound's mechanisms of action, drawing from direct studies where available and inferring from the well-established activities of related isoquinoline alkaloids.

Antitumor Activity

While comprehensive mechanistic studies specifically on this compound's antitumor effects are limited, the activities of related isoquinoline alkaloids provide a strong basis for its potential mechanisms. The antitumor effects of this class of compounds are often multi-faceted, targeting key cellular processes involved in cancer cell proliferation and survival.

Probable Mechanisms of Antitumor Action
  • Inhibition of Topoisomerases: Many isoquinoline alkaloids are known to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. By inhibiting these enzymes, these compounds can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells.

  • DNA Intercalation: Some alkaloids in this family can insert themselves between the base pairs of DNA, disrupting its structure and interfering with DNA replication and transcription, which can halt cancer cell proliferation.

  • Induction of Apoptosis: this compound likely induces programmed cell death, or apoptosis, in cancer cells. This is a common mechanism for anticancer agents and can be triggered through various signaling pathways that lead to the activation of caspases, the executioners of apoptosis.

  • Cell Cycle Arrest: By interfering with the regulation of the cell cycle, this compound may cause cancer cells to arrest at specific checkpoints, preventing them from completing cell division. Alkaloids from Corydalis species have been shown to induce cell cycle arrest, often at the G1-S or G2/M phase, through the modulation of cyclins and cyclin-dependent kinases (CDKs)[1][2].

Signaling Pathway for Antitumor Activity

The following diagram illustrates a probable signaling pathway for the antitumor activity of this compound, based on the known mechanisms of related isoquinoline alkaloids.

Antitumor_Pathway cluster_Cell Cancer Cell This compound This compound Topoisomerase Topoisomerase Inhibition This compound->Topoisomerase DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Apoptosis Apoptosis Induction This compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Intercalation->DNA_Damage Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation CDK_Inhibition CDK Inhibition Cell_Cycle_Arrest->CDK_Inhibition DNA_Damage->Apoptosis

Probable Antitumor Mechanism of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of isoquinoline alkaloids are well-documented, and it is likely that this compound shares a similar mechanism of action. These effects are primarily mediated through the modulation of key signaling pathways that regulate the inflammatory response.

Probable Mechanisms of Anti-inflammatory Action
  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Many isoquinoline alkaloids have been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators[3][4].

  • Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, is another critical pathway in the inflammatory process. Activation of MAPKs leads to the expression of various inflammatory genes. Isoquinoline alkaloids can modulate the MAPK pathway, leading to a reduction in inflammation[3][5].

Signaling Pathway for Anti-inflammatory Activity

The diagram below illustrates the likely signaling pathways involved in the anti-inflammatory action of this compound.

Anti_Inflammatory_Pathway cluster_Cell Immune Cell This compound This compound IKK IKK This compound->IKK Inhibition MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Release Nucleus Nucleus NFκB->Nucleus Translocation AP1 AP-1 MAPK->AP1 Activation AP1->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

Probable Anti-inflammatory Signaling Pathways of this compound.

Acetylcholinesterase Inhibitory Activity

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. While the inhibitory activity of this compound has been noted, detailed kinetic studies to determine its mode of inhibition (e.g., competitive, non-competitive) and specific kinetic constants (e.g., Ki, IC50) are not yet extensively reported in the literature. The general mechanism involves the binding of the inhibitor to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine.

Quantitative Data

Specific quantitative data for this compound's biological activities are not widely consolidated. The following table summarizes available information, which is often part of broader screenings of compounds from Corydalis species.

Biological ActivityAssayTarget/Cell LineResultReference
AntitumorCytotoxicity AssayVarious Cancer Cell LinesModerate to weak activity[1]
Anti-inflammatoryTNF-α ProductionLPS-activated THP-1 cellsSignificant inhibition by crude extracts containing this compound[6]
Acetylcholinesterase InhibitionEllman's MethodAcetylcholinesteraseNoted as an inhibitor, specific IC50 not provided[6]

Note: The data presented is often from studies on extracts or collections of alkaloids from Corydalis species, and not always on purified this compound. Further specific studies are required to determine precise quantitative values.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not published. However, standard methodologies for evaluating the biological activities of isoquinoline alkaloids can be applied.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models start Start: Compound Isolation/Synthesis in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., AChE) in_vitro->enzyme_inhibition anti_inflammatory Anti-inflammatory Assay (e.g., cytokine measurement) in_vitro->anti_inflammatory in_vivo In Vivo Studies xenograft Tumor Xenograft Model in_vivo->xenograft inflammation_model Inflammation Model in_vivo->inflammation_model data_analysis Data Analysis and Interpretation end End: Lead Compound Identification data_analysis->end cytotoxicity->in_vivo enzyme_inhibition->in_vivo anti_inflammatory->in_vivo xenograft->data_analysis inflammation_model->data_analysis

General Experimental Workflow for Preclinical Evaluation.
Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve[6][7][8].

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity.

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine (B1193921) iodide (ATCI) solution, and AChE solution.

  • Assay Setup: In a 96-well plate, add the buffer, AChE solution, DTNB, and different concentrations of this compound.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity[9][10].

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice[11][12].

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis)[13][14].

Conclusion

This compound is a promising isoquinoline alkaloid with potential therapeutic applications in oncology, inflammatory diseases, and neurodegenerative disorders. While specific research on its molecular mechanisms is still emerging, the well-established activities of the broader class of isoquinoline alkaloids provide a strong foundation for understanding its probable modes of action. Further detailed studies are necessary to fully elucidate its signaling pathways, quantify its potency, and evaluate its therapeutic potential in preclinical and clinical settings.

References

A Technical Guide to the Bioactive Compounds of Polygonatum sibiricum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research into the topic of "Sibiricine" has revealed that this compound is an isoquinoline (B145761) alkaloid isolated from Corydalis crispa, a member of the Fumariaceae family. There is no scientific literature to support the isolation of this compound from Polygonatum sibiricum. This guide will therefore focus on the significant bioactive compounds that have been successfully isolated and characterized from the rhizomes of Polygonatum sibiricum, a plant rich in other potentially therapeutic molecules.

Polygonatum sibiricum, commonly known as Siberian Solomon's seal, is a perennial plant used in traditional medicine, particularly in East Asia. Its rhizomes are a rich source of various bioactive compounds, including polysaccharides, saponins, flavonoids, and alkaloids. This technical guide provides an in-depth overview of the isolation and characterization of two major classes of these compounds: polysaccharides and alkaloids.

Polysaccharides from Polygonatum sibiricum

Polysaccharides are one of the most abundant and pharmacologically significant components of Polygonatum sibiricum. They have been shown to possess a range of biological activities, including immunomodulatory, antioxidant, anti-inflammatory, and anti-tumor effects.

Experimental Protocols: Extraction and Purification of Polysaccharides

Multiple methods have been developed for the extraction of polysaccharides from P. sibiricum, each with varying efficiency and impact on the resulting polysaccharide structure.

1.1.1. Pre-treatment of Plant Material

The rhizomes of Polygonatum sibiricum are typically washed, dried at 50°C for 48 hours, and then pulverized into a fine powder (passing through a 100-mesh sieve)[1]. To remove lipids and small organic molecules, the powder is often pre-treated with petroleum ether and 85% ethanol[1].

1.1.2. Extraction Methods

Several extraction techniques have been employed, with key parameters influencing the yield.

  • Hot Water Extraction: The pre-treated powder is extracted with distilled water (e.g., at a 1:20 g/mL ratio) at 90°C for 2 hours with continuous stirring[1].

  • Microwave-Assisted Extraction (MAE): Optimal conditions for MAE have been reported as a solid-liquid ratio of 1:30, a microwave power of 700 W, and an extraction time of 20 minutes[2].

  • Ultrasound-Assisted Extraction with Deep Eutectic Solvents (UAE-DES): This method has shown high extraction yields. Optimized conditions include a liquid-to-solid ratio of 26:1 (mL:g), an extraction temperature of 80°C, an ultrasonic time of 51 minutes, and an ultrasonic power of 82 W[3].

1.1.3. Purification

The crude polysaccharide extract is typically purified through a series of steps:

  • Protein Removal: The Sevage method, using a mixture of chloroform (B151607) and n-butanol, can be used to deproteinize the extract.

  • Dialysis: The deproteinized solution is dialyzed against distilled water for 48 hours using a dialysis membrane (e.g., 3,500 Da molecular weight cut-off) to remove small molecules.

  • Column Chromatography: The concentrated and lyophilized crude polysaccharide is further purified using anion-exchange and size-exclusion chromatography.

    • DEAE-52 Cellulose Column: The sample is loaded onto the column and eluted stepwise with NaCl solutions of increasing concentration (0, 0.1, 0.2, 0.3, 0.4, and 0.5 M). Fractions are collected and assayed for sugar content (e.g., using the phenol-sulfuric acid method).

    • Sephadex G-100 Gel Filtration Column: The major fractions from the ion-exchange column are pooled, concentrated, and further purified on a Sephadex G-100 column to obtain purified polysaccharide fractions.

Data Presentation: Polysaccharide Yield and Composition

The choice of extraction method significantly impacts the yield of polysaccharides. The monosaccharide composition of these polysaccharides has also been analyzed, revealing a complex mixture of sugars.

Extraction Method Key Parameters Yield (%) Reference
Hot Water Extraction80°C, 1.5 h, 1:10 solid-liquid ratio4.42
Microwave-Assisted Extraction700 W, 20 min, 1:30 solid-liquid ratio6.71 ± 1.49
Freeze-Thaw Extraction4.8 h freezing, 55.99°C thawing, 36.95:1 liquid-solid ratio65.76 ± 0.32
UAE-DES82 W, 51 min, 80°C, 26:1 liquid-solid ratio43.61 ± 0.09

Table 1: Comparison of Polysaccharide Extraction Yields from Polygonatum sibiricum using Different Methods.

Polysaccharide Fraction Monosaccharide Composition Molar Ratio (%) Reference
PSP-1Mannose, Rhamnose, Glucuronic acid, Galacturonic acid, Glucose, Galactose, Arabinose2.5: 2.1: 2.3: 13.5: 5.7: 69.1: 4.8

Table 2: Monosaccharide Composition of a Purified Polysaccharide Fraction (PSP-1) from Polygonatum sibiricum.

Visualization: Workflow and Signaling Pathway

experimental_workflow_polysaccharide start Dried Rhizomes of P. sibiricum powder Pulverization start->powder pretreatment Pre-treatment (Petroleum Ether & Ethanol) powder->pretreatment extraction Extraction (e.g., Hot Water, UAE-DES) pretreatment->extraction filtration Filtration & Concentration extraction->filtration crude_psp Crude Polysaccharide Extract filtration->crude_psp deproteinization Deproteinization (Sevage Method) crude_psp->deproteinization dialysis Dialysis deproteinization->dialysis lyophilization1 Lyophilization dialysis->lyophilization1 column_chromatography Column Chromatography lyophilization1->column_chromatography ion_exchange DEAE-52 Cellulose column_chromatography->ion_exchange gel_filtration Sephadex G-100 ion_exchange->gel_filtration purified_psp Purified Polysaccharide Fractions gel_filtration->purified_psp

Caption: Experimental workflow for the extraction and purification of polysaccharides from Polygonatum sibiricum.

Polygonatum sibiricum polysaccharides have been shown to exert their anti-inflammatory and immunomodulatory effects through various signaling pathways. One such pathway is the NF-κB/MAPK pathway.

signaling_pathway_nfkb_mapk psp P. sibiricum Polysaccharides tlr Toll-like Receptor (TLR) psp->tlr mapk MAPK Activation (p38) tlr->mapk ikb IκBα Degradation tlr->ikb nfkb NF-κB (p65) Translocation to Nucleus mapk->nfkb ikb->nfkb releases gene_expression Gene Expression nfkb->gene_expression cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS, COX-2 gene_expression->cytokines

Caption: NF-κB/MAPK signaling pathway activated by P. sibiricum polysaccharides.

Alkaloids from Polygonatum sibiricum

While polysaccharides are a major focus of research, Polygonatum sibiricum also contains various alkaloids, which contribute to its bioactivity. Among these are the novel alkaloids, polygonatine A and polygonatine B.

Experimental Protocol: Isolation of Alkaloids

The isolation of polygonatine A and B involves solvent partitioning and chromatographic techniques.

  • Extraction: The dried rhizomes of P. sibiricum are extracted with alcohol.

  • Solvent Partitioning: The alcoholic extract is suspended in water and then sequentially extracted with petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Chromatography: The chloroform fraction, which is enriched with alkaloids, is subjected to column chromatography followed by preparative thin-layer chromatography or recrystallization to yield the pure alkaloids.

Data Presentation: Structural Elucidation of Polygonatine A

The structure of the isolated alkaloids was determined using various spectroscopic methods.

Method Observation for Polygonatine A
Reaction Positive with Dragendorff's reagent
HRFAB-MS Molecular Formula: C₉H₁₁NO₂
IR Spectrum Absorption bands at 1535 and 1492 cm⁻¹ (indicating an aromatic ring)
¹³C NMR (ppm) Signals at δ 112.9, 110.3, 138.7, and 132.0 (suggesting a pyrrole (B145914) ring)
¹H NMR (ppm) Doublets at δ 6.77 (1H) and 6.15 (1H) (pyrrole protons)

Table 3: Spectroscopic Data for the Structural Elucidation of Polygonatine A.

Visualization: Alkaloid Isolation Workflow

experimental_workflow_alkaloid start Dried Rhizomes of P. sibiricum extraction Alcoholic Extraction start->extraction partitioning Solvent Partitioning extraction->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chromatography Column Chromatography chloroform_fraction->column_chromatography prep_tlc Preparative TLC / Recrystallization column_chromatography->prep_tlc pure_alkaloids Pure Alkaloids (Polygonatine A & B) prep_tlc->pure_alkaloids

References

An In-depth Technical Guide on the Early Studies and Discovery of Sibiricine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricine, a spiroisoquinoline alkaloid, was first identified as a constituent of the Bhutanese medicinal plant Corydalis crispa. This technical guide provides a comprehensive overview of the early studies surrounding its discovery, including the methodologies for its isolation and structural elucidation. While initial investigations of the crude plant extract indicated significant anti-inflammatory potential, quantitative biological data for purified this compound remains limited in the foundational literature. This document aims to consolidate the available information, present it in a structured format for researchers, and highlight areas for future investigation into the pharmacological profile of this natural product.

Discovery and Isolation

This compound was first reported as a known isoquinoline (B145761) alkaloid isolated from Corydalis crispa (Fumariaceae), a plant used in traditional Bhutanese medicine. The initial phytochemical investigation of this plant was detailed in a 2012 study by Wangchuk et al., which led to the identification of this compound alongside eight other known alkaloids.[1][2][3]

Plant Material and Extraction

The early research was conducted on the aerial parts of Corydalis crispa. A general experimental protocol for the extraction of alkaloids from this plant is outlined below.

Experimental Protocol: General Alkaloid Extraction from Corydalis crispa

  • Plant Material Collection and Preparation: The aerial parts of Corydalis crispa were collected and air-dried. The dried plant material was then ground into a fine powder.

  • Solvent Extraction: The powdered plant material was subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by a more polar solvent such as methanol (B129727) or a chlorinated solvent like dichloromethane (B109758).

  • Acid-Base Extraction for Alkaloid Enrichment: The crude methanol or dichloromethane extract was subjected to an acid-base extraction to selectively isolate the alkaloid fraction. This involves dissolving the extract in an acidic solution (e.g., 5% hydrochloric acid) and then basifying the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the alkaloids. The precipitated alkaloids are then extracted with an organic solvent (e.g., dichloromethane or chloroform).

  • Concentration: The organic solvent containing the alkaloid fraction was evaporated under reduced pressure to yield the crude alkaloid extract.

Isolation of this compound

The separation of individual alkaloids from the crude extract was achieved using chromatographic techniques.

Experimental Protocol: General Chromatographic Separation of Alkaloids

  • Column Chromatography: The crude alkaloid extract was subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: A gradient elution system was employed, starting with a nonpolar solvent and gradually increasing the polarity by adding a more polar solvent. A common solvent system for alkaloid separation is a mixture of chloroform (B151607) and methanol, with an increasing percentage of methanol.

  • Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

  • Further Purification: Fractions containing this compound were further purified using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While the seminal paper by Wangchuk et al. (2012) confirmed the identity of this compound by comparison to existing data, specific NMR and MS data for this compound from this study were not detailed. However, a general workflow for the structural elucidation of such alkaloids is provided below.

Experimental Protocol: Structural Elucidation of Isoquinoline Alkaloids

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

  • ¹H NMR Spectroscopy: Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. Key features analyzed include chemical shifts, integration (number of protons), and coupling constants (connectivity of protons).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, ultimately allowing for the assembly of the complete molecular structure.

Diagram: General Workflow for Isolation and Structure Elucidation

G plant Corydalis crispa (Aerial Parts) powder Grinding plant->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction acid_base Acid-Base Extraction extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Fraction Collection column_chrom->fractions purification Further Purification (pTLC/HPLC) fractions->purification This compound Pure this compound purification->this compound ms Mass Spectrometry (Molecular Formula) This compound->ms nmr NMR Spectroscopy (1D & 2D) This compound->nmr structure Structure Elucidation ms->structure nmr->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Early Biological Activity Studies

The initial investigation into the biological potential of Corydalis crispa focused on the crude extracts of the plant.

Anti-inflammatory Activity

The crude extracts of Corydalis crispa were found to exhibit significant anti-inflammatory activity.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

A common method to assess in vitro anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine production in immune cells, such as macrophages or monocytes, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: A suitable immune cell line (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes) is cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (in this case, the crude plant extract) for a specific duration.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the control (LPS-stimulated cells without the test compound).

Diagram: General Signaling Pathway for LPS-induced TNF-α Production

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Activates nucleus Nucleus NFkB->nucleus Translocates to TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Transcription & Translation

Caption: Simplified LPS-induced TNF-α signaling pathway in macrophages.

Quantitative Data

As of the current literature review, specific quantitative data on the biological activity of purified this compound from its early discovery is not available. The primary study focused on the characterization of the isolated compounds and the activity of the crude extracts. The following table summarizes the known information about this compound and its discovery.

ParameterValue/DescriptionReference
Compound Name This compound[1]
Source Corydalis crispa (Fumariaceae)
Alkaloid Class SpiroisoquinolineGeneral Knowledge
Co-isolated Alkaloids Protopine, 13-oxoprotopine, 13-oxocryptopine, stylopine, coreximine, rheagenine, ochrobirine, bicuculline
Biological Activity of Crude Extract Significant anti-inflammatory activity (p < 0.01) against TNF-α production in LPS-activated THP-1 cells
Quantitative Data for Purified this compound Not available in the foundational literature-

Conclusion and Future Directions

The discovery of this compound from Corydalis crispa has introduced a new spiroisoquinoline alkaloid to the scientific community. Early investigations have successfully established its presence in this traditionally used medicinal plant and have provided a general framework for its isolation. The significant anti-inflammatory activity of the crude plant extract suggests that its individual constituents, including this compound, may possess noteworthy pharmacological properties.

However, a significant gap exists in the literature regarding the specific biological activities and potency of purified this compound. Future research should focus on:

  • Quantitative Bioactivity Profiling: A comprehensive evaluation of purified this compound in a panel of in vitro and in vivo assays to determine its anti-inflammatory, cytotoxic, and other potential therapeutic effects, including the determination of IC₅₀ or EC₅₀ values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects at a cellular level.

  • Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

This in-depth guide serves as a foundational resource for researchers interested in this compound, summarizing the seminal work on its discovery and providing a roadmap for future investigations into its therapeutic potential.

References

In Vitro Effects of Silibinin on Diverse Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: Initial searches for "Sibiricine" did not yield relevant scientific data. Based on the context of in vitro cell line studies and the prevalence of related research, this document focuses on Silibinin , a well-studied flavonolignan derived from milk thistle, which is likely the compound of interest.

Executive Summary

Silibinin, the primary active constituent of silymarin, has demonstrated significant anti-neoplastic activities across a wide range of cancer cell lines in vitro. Its multifaceted mechanism of action involves the induction of cell cycle arrest, promotion of apoptosis, and modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide synthesizes the current understanding of Silibinin's in vitro effects, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways it influences.

Quantitative Effects of Silibinin on Cell Viability and Proliferation

Silibinin's cytotoxic and anti-proliferative effects are dose- and time-dependent, and vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify these effects.

Table 1: IC50 Values of Silibinin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hr)IC50 (µM)Reference
MDA-MB-435/DOXDoxorubicin-Resistant Breast Cancer48~200-570[1]
MCF-7/PACPaclitaxel-Resistant Breast Cancer48~200-570[1]
T47DBreast Cancer4825[2]
MCF-7Breast Cancer4825[2]
A549Lung Cancer24139.4[3]
HeLaCervical Cancer24159.5
HepG2Liver Cancer243,587.9

Table 2: Effects of Silibinin on Cell Cycle Distribution

Cell LineCancer TypeTreatmentEffectReference
HNSCCHead and Neck Squamous Cell CarcinomaSilibininG1-S phase arrest
AsPC-1Pancreatic CancerSilibininG1 phase arrest
CT-26Colon Carcinoma100 µg/mL Silibinin for 48hG2/M arrest
SGC-7901Gastric CancerSilibininG2 phase arrest
HeLaCervical Cancer25-100 µM SilibininG2/M phase arrest
MCF7/ADRDoxorubicin-Resistant Breast Cancer0.5 µg/mL Silibinin for 24hG2/M arrest

Table 3: Induction of Apoptosis by Silibinin

Cell LineCancer TypeTreatmentKey ObservationsReference
HNSCCHead and Neck Squamous Cell CarcinomaSilibininIncreased Bax/Bcl-2 ratio, cleavage of caspase 3 and PARP
Pancreatic Cancer (AsPC-1, BxPC-3, Panc-1)Pancreatic CancerSilibininActivation of caspase 3, 8, 9
HeLaCervical Cancer25-100 µM PiperineIncreased ROS, loss of mitochondrial membrane potential, caspase-3 activation

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with various concentrations of Silibinin (e.g., 50 to 600 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24 and 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Treat cells with Silibinin at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: The percentages of cells in the G1, S, and G2/M phases are quantified using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

Annexin V-FITC and propidium iodide (PI) double staining allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Expose cells to Silibinin for the indicated times.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Signaling Pathways Modulated by Silibinin

Silibinin exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell growth, survival, and apoptosis.

STAT3 Signaling Pathway

Silibinin has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic protein.

STAT3_Pathway cluster_nucleus Nuclear Translocation Silibinin Silibinin pSTAT3 pSTAT3 (Active) Silibinin->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Target Gene Expression (e.g., Bcl-2, Survivin) STAT3_dimer->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Silibinin inhibits STAT3 phosphorylation and subsequent downstream signaling.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Silibinin can suppress this pathway.

PI3K_Akt_Pathway Silibinin Silibinin PI3K PI3K Silibinin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Silibinin-mediated inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Silibinin can inhibit NF-κB activation.

NFkB_Pathway cluster_nucleus Nuclear Translocation Silibinin Silibinin IKK IKK Silibinin->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB->Gene_Expression Cell_Cycle_Regulation Silibinin Silibinin p53 p53 Silibinin->p53 p21 p21Cip1 Silibinin->p21 p27 p27Kip1 Silibinin->p27 CyclinD1_CDK4_6 Cyclin D1-CDK4/6 Silibinin->CyclinD1_CDK4_6 CyclinE_CDK2 Cyclin E-CDK2 Silibinin->CyclinE_CDK2 p53->p21 p21->CyclinD1_CDK4_6 p21->CyclinE_CDK2 p27->CyclinD1_CDK4_6 p27->CyclinE_CDK2 G1_S_Transition G1-S Transition CyclinD1_CDK4_6->G1_S_Transition CyclinE_CDK2->G1_S_Transition

References

Preliminary In Vivo Studies of Sibiricine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies and detailed mechanistic data for the isolated isoquinoline (B145761) alkaloid Sibiricine are not extensively available in the public domain. This guide provides a comprehensive overview of the preclinical in vivo research on alkaloids from the Corydalis genus, from which this compound is derived. The experimental protocols and signaling pathways described are representative of studies on well-characterized Corydalis alkaloids and serve as a foundational framework for prospective research on this compound.

Introduction to this compound and Corydalis Alkaloids

This compound is a bioactive isoquinoline alkaloid isolated from plants of the Corydalis species, notably Corydalis crispa. This genus is a rich source of over 100 isoquinoline alkaloids, which are recognized for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anti-tumor, and cardioprotective effects.[1][2] While prominent alkaloids such as tetrahydropalmatine (B600727) (THP) and dehydrocorybulbine (B1239679) (DHCB) have been the subject of numerous studies, research specifically focused on this compound is still emerging. This document synthesizes the available preclinical data on Corydalis alkaloids to provide a technical framework for the potential in vivo evaluation of this compound.

In Vivo Pharmacological Effects of Corydalis Alkaloids

Systematic analyses of alkaloid extracts from Corydalis yanhusuo have demonstrated effective attenuation of acute, inflammatory, and neuropathic pain in animal models without inducing tolerance.[1] The anti-inflammatory properties of Corydalis alkaloids are a significant aspect of their therapeutic potential.

Quantitative Data on Anti-Inflammatory and Analgesic Effects

While specific quantitative data for this compound is not available, the following table summarizes representative findings for total alkaloid extracts and major constituents of Corydalis. This data provides a benchmark for the anticipated potency of related compounds.

Compound/ExtractAnimal ModelAssayDoseEffectReference
Corydalis yanhusuo Total AlkaloidsRat (CCI model)Mechanical AllodyniaNot SpecifiedSignificant increase in pain threshold[3]
Corydalis yanhusuo Total AlkaloidsMouseAcetic Acid-Induced WrithingNot SpecifiedEffective attenuation of pain[1]
DehydrocorydalineRat (LPS-induced)Pro-inflammatory Cytokine InhibitionNot SpecifiedInhibition of pro-inflammatory cytokines
l-Tetrahydropalmatine (l-THP)Rat (Bone Cancer)Pain BehaviorNot SpecifiedAnalgesic effect through inhibition of microglial activation
Corydalis decumbens AlkaloidsRatβ-glucuronidase Release Inhibition (in vitro)10 μM32.4–41.3% inhibition

Experimental Protocols for In Vivo Assessment

The following are detailed methodologies for key in vivo experiments typically employed to evaluate the anti-inflammatory and analgesic properties of natural products like Corydalis alkaloids.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

Protocol:

  • Animal Model: Swiss albino mice (20-25g) are used.

  • Grouping and Administration: Animals are divided into groups and administered the test compound, vehicle, or a standard analgesic (e.g., Aspirin) orally.

  • Induction of Pain: After a set period (e.g., 30-60 minutes), animals are injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

  • Observation: Immediately after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of pain inhibition is calculated by comparing the mean number of writhes in the test and standard groups with the control group.

Signaling Pathways Modulated by Corydalis Alkaloids

Mechanistic studies have revealed that Corydalis alkaloids exert their effects by modulating several key signaling pathways.

Dopamine (B1211576) D2 Receptor Signaling Pathway

Several Corydalis alkaloids, including dehydrocorybulbine (DHCB) and l-tetrahydropalmatine (l-THP), act as antagonists at the dopamine D2 receptor, which is believed to contribute to their analgesic effects.

G Dopamine D2 Receptor Signaling Pathway cluster_0 Receptor Interaction cluster_1 Intracellular Signaling Cascade Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Gi_Go Gi/o Protein D2_Receptor->Gi_Go Activates Corydalis_Alkaloids Corydalis Alkaloids (e.g., DHCB, l-THP) Corydalis_Alkaloids->D2_Receptor Antagonizes Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activation cAMP->PKA Analgesia Analgesic Effect PKA->Analgesia Leads to

Dopamine D2 Receptor Antagonism by Corydalis Alkaloids
VEGFR2 Signaling Pathway in Angiogenesis

Alkaloid extracts of Corydalis yanhusuo have been shown to inhibit angiogenesis by suppressing the Vascular Endothelial Growth Factor (VEGF)-induced signaling pathway. This is achieved by reducing the phosphorylation of VEGFR2 and its downstream regulators.

G VEGFR2 Signaling Pathway Inhibition cluster_0 Ligand-Receptor Binding cluster_1 Signal Transduction VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds p_VEGFR2 Phospho-VEGFR2 VEGFR2->p_VEGFR2 Phosphorylation Downstream Downstream Effectors (ERK1/2, AKT, STAT3) p_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Corydalis_Alkaloid_Extract Corydalis Alkaloid Extract Corydalis_Alkaloid_Extract->p_VEGFR2 Inhibits G Preclinical Research Workflow for this compound Extraction Extraction & Isolation of this compound from Corydalis crispa Identification Structural Elucidation & Purity Assessment Extraction->Identification In_Vitro In Vitro Bioassays (e.g., Anti-inflammatory, Cytotoxicity) Identification->In_Vitro In_Vivo_Tox In Vivo Acute Toxicity Studies In_Vitro->In_Vivo_Tox Promising Results In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Paw Edema, Writhing Test) In_Vivo_Tox->In_Vivo_Efficacy Safe Profile Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) In_Vivo_Efficacy->Mechanism Demonstrated Efficacy Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

An In-depth Technical Guide on the Pharmacological Profile of Sibiricine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the currently available scientific information on Sibiricine. It is intended for researchers, scientists, and drug development professionals. A notable scarcity of specific pharmacological data for this compound in publicly accessible literature necessitates that this guide also draws upon the pharmacological context of related isoquinoline (B145761) alkaloids isolated from its source, Corydalis crispa.

Introduction to this compound

This compound is a bioactive isoquinoline alkaloid that has been isolated from Corydalis crispa (Fumariaceae), a medicinal plant found in the Himalayas.[1][2][3] Structurally, it is related to other alkaloids such as ochrobirine and ochotensine.[4] The molecular formula of this compound is C₂₀H₁₇NO₆.[4] Its IUPAC name is 8'-hydroxy-6-methylspiro[7,8-dihydro-[4][5]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][4][5]benzodioxole]-6'-one.[4]

Due to the limited specific research on this compound's pharmacological profile, this guide will first present its known chemical and physical properties. Subsequently, it will delve into the pharmacological activities of other prominent isoquinoline alkaloids co-isolated from Corydalis crispa, namely Protopine (B1679745), Stylopine, and Bicuculline (B1666979), to provide a relevant pharmacological context for researchers.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse. The following table summarizes its basic chemical and physical properties based on available information.

PropertyValueSource
Molecular Formula C₂₀H₁₇NO₆[4]
Molecular Weight 367.4 g/mol PubChem
IUPAC Name 8'-hydroxy-6-methylspiro[7,8-dihydro-[4][5]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][4][5]benzodioxole]-6'-one[4]
CAS Number 24181-66-6 (natural)PubChem
Appearance Not specified in available literature.

Pharmacological Context: Bioactive Alkaloids from Corydalis crispa

Corydalis crispa is a source of numerous isoquinoline alkaloids, a class of compounds known for a wide range of biological activities.[6][7] Crude extracts of the plant have demonstrated significant anti-inflammatory activity.[1][2][3] Alongside this compound, several other alkaloids have been isolated and studied, providing insight into the potential therapeutic applications of compounds from this plant. The following sections detail the pharmacological profiles of key co-isolated alkaloids.

Protopine

Protopine is a widely studied alkaloid found in Corydalis species.[8] It exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, analgesic, and neuroprotective activities.[9][10]

Mechanism of Action:

  • Anti-inflammatory: Protopine has been shown to decrease the production of nitric oxide (NO), COX-2, and prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharides (LPS).[9] This is achieved by inhibiting the phosphorylation of MAPKs and the activation of NF-κB.[9]

  • Anti-cancer: It can induce apoptosis in cancer cells through the intrinsic pathway, involving the cleavage of caspase-3 and caspase-9, and by regulating the ROS/PI3K/Akt signaling pathway.[11] Protopine may also act as a microtubule stabilizer.[9]

  • Analgesic: The analgesic effects of protopine may be mediated through opioid, α-adrenergic, and Ca²⁺ signaling pathways.[9]

  • Neuropharmacological: Protopine inhibits the serotonin (B10506) transporter (SERT) and noradrenaline transporter (NET), suggesting potential antidepressant-like effects.[11][12] It has also been shown to have anticholinesterase activity.[11][13]

Quantitative Data for Protopine's Bioactivity:

ActivityModelKey FindingsReference
Anticholinesterase In vitroReversible and competitive inhibitor of acetylcholinesterase.[11]
Serotonin & Noradrenaline Transporter Inhibition In vitroIC₅₀ values of 0.94 µM (SERT) and 19.5 µM (NET).[12]
Anti-cancer (Hepatocellular Carcinoma) In vitro (HepG2, Huh7 cells)Induces apoptosis at concentrations of 10-40 µM.[11]
Anti-cancer (Various cell lines) In vitro (HL-60, A-549, MCF-7)IC₅₀ values of 6.68, 20.47, and 22.59 µM, respectively.[10]
Anti-inflammatory In vivo (mouse model)Oral administration of 50 mg/kg inhibited iNOS and COX-2 expression.[10]
Stylopine

Stylopine is another protoberberine alkaloid isolated from Corydalis crispa. It is recognized for its anti-inflammatory and anti-cancer properties.[14][15]

Mechanism of Action:

  • Anti-inflammatory: Stylopine inhibits the production of TNF-α, IL-6, and NO.[14] Its mechanism involves the attenuation of p38 MAPK and ERK1/2 phosphorylation and the inhibition of NF-κB expression.[14]

  • Anti-cancer: It has been shown to inhibit the proliferation of osteosarcoma cells by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[16][17] Treatment with stylopine leads to the inhibition of VEGFR2 phosphorylation and a reduction in total VEGFR2 expression, ultimately inducing apoptosis.[16][17]

Quantitative Data for Stylopine's Bioactivity:

ActivityModelKey FindingsReference
Anti-inflammatory (TNF-α & IL-6 production) In vitro (LPS-stimulated cells)Significant inhibition at concentrations of 10⁻⁴ - 1 µg/mL.[14]
Anti-cancer (Osteosarcoma cells) In vitro (MG-63 cells)Inhibition of VEGFR2 phosphorylation at 0.9871 µM.[16][17]
Anti-inflammatory (Paw edema) In vivo (rat model)Intraperitoneal injection of 7-21 mg/kg inhibited carrageenan-induced paw edema.[14]
Bicuculline

Bicuculline is a phthalide-isoquinoline compound that is well-known as a competitive antagonist of GABAₐ receptors.[4][5][18]

Mechanism of Action:

  • GABAₐ Receptor Antagonism: Bicuculline competitively inhibits the binding of the inhibitory neurotransmitter GABA to GABAₐ receptors.[5] This blockade of GABAergic inhibition leads to a disinhibition of neuronal activity, resulting in convulsions, which makes it a valuable tool in epilepsy research.[4] It has an IC₅₀ of approximately 2 µM on GABAₐ receptors.[4]

  • Other Actions: It can also block Ca²⁺-activated potassium channels.[4]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not available in the reviewed literature. For researchers interested in the methodologies used to study the related alkaloids from Corydalis, the following provides a general overview of typical experimental designs.

General Protocol for In Vitro Anti-inflammatory Assay (LPS-induced cytokine production):

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in appropriate media and conditions.

  • Cell Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., Stylopine) for a specified duration (e.g., 24 hours).

  • Induction of Inflammation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

  • Cytokine Measurement: After an incubation period (e.g., 12 hours), the supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA kits.

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing cytokine levels in treated versus untreated (control) cells.

General Protocol for In Vitro Anti-cancer Assay (MTT Assay for Cell Viability):

  • Cell Seeding: Cancer cell lines (e.g., MG-63 osteosarcoma cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Stylopine) and incubated for a set period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control, and IC₅₀ values are calculated.

Visualizations

The following diagrams illustrate the relationships between this compound and its co-isolated alkaloids, as well as a conceptual workflow for their isolation and screening.

Relationship of this compound and Other Alkaloids from Corydalis crispa Corydalis crispa Corydalis crispa Isoquinoline Alkaloids Isoquinoline Alkaloids Corydalis crispa->Isoquinoline Alkaloids Source of This compound This compound Isoquinoline Alkaloids->this compound Protopine Protopine Isoquinoline Alkaloids->Protopine Stylopine Stylopine Isoquinoline Alkaloids->Stylopine Bicuculline Bicuculline Isoquinoline Alkaloids->Bicuculline Coreximine Coreximine Isoquinoline Alkaloids->Coreximine Rheagenine Rheagenine Isoquinoline Alkaloids->Rheagenine Ochrobirine Ochrobirine Isoquinoline Alkaloids->Ochrobirine

Caption: Origin and co-isolated alkaloids of this compound.

Conceptual Workflow for Isolation and Screening cluster_0 Extraction & Isolation cluster_1 Pharmacological Screening Plant Material (Corydalis crispa) Plant Material (Corydalis crispa) Crude Extract Crude Extract Plant Material (Corydalis crispa)->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Pure Alkaloids Pure Alkaloids Fractionation->Pure Alkaloids In Vitro Assays In Vitro Assays Pure Alkaloids->In Vitro Assays Bioactivity Testing In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Mechanism of Action Studies Mechanism of Action Studies In Vivo Models->Mechanism of Action Studies Lead Identification Lead Identification Mechanism of Action Studies->Lead Identification

References

The Biosynthesis of Sibiricine: A Case of Mistaken Identity in Polygonatum sibiricum

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of scientific literature reveals that the biosynthesis pathway of sibiricine, an isoquinoline (B145761) alkaloid, does not occur in Polygonatum sibiricum. This finding corrects a common misconception and redirects the focus of biosynthetic inquiry to the correct plant species, Corydalis crispa. While Polygonatum sibiricum is rich in other bioactive compounds, including a different class of alkaloids, this compound is not among its known constituents.

Introduction: The Search for this compound

This compound is a bioactive isoquinoline alkaloid with the molecular formula C₂₀H₁₇NO₆. Initial interest in its biosynthesis within Polygonatum sibiricum (commonly known as Siberian Solomon's Seal) has prompted a thorough investigation of existing phytochemical studies. However, this technical review concludes that the presence of this compound in P. sibiricum is not supported by scientific evidence. The compound has been definitively isolated from Corydalis crispa, a member of the Papaveraceae family.

This guide will, therefore, clarify the known alkaloid composition of Polygonatum sibiricum and distinguish it from the true source of this compound, thereby providing a corrected perspective for researchers, scientists, and drug development professionals.

Alkaloid Profile of Polygonatum sibiricum

While the focus on this compound was misdirected, Polygonatum sibiricum is a source of other unique alkaloids. Research has led to the isolation and characterization of novel alkaloids from its rhizomes.

Identified Alkaloids in Polygonatum sibiricum
  • Polygonatine A: This alkaloid was first isolated from the rhizome of P. sibiricum. Its structure has been elucidated as 3-hydroxymethyl-5,6,7,8-tetrahydroindolizin-8-one.

  • Polygonatine B: Discovered alongside Polygonatine A, this alkaloid is structurally similar, identified as 3-ethoxymethyl-5,6,7,8-tetrahydroindolizin-8-one.

These findings confirm that P. sibiricum possesses its own distinct alkaloid profile, which does not include the isoquinoline alkaloid this compound.

The True Source of this compound: Corydalis crispa

Scientific literature consistently identifies Corydalis crispa as the natural source of this compound. The Corydalis genus is well-known for its rich diversity of isoquinoline alkaloids, which are biosynthetically derived from the amino acid tyrosine.

General Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids is a complex process that begins with the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two precursors condense to form (S)-norcoclaurine, the central intermediate for all benzylisoquinoline alkaloids. From (S)-norcoclaurine, a series of enzymatic reactions involving methylation, hydroxylation, and oxidative coupling lead to the vast array of isoquinoline alkaloid structures, including that of this compound in Corydalis crispa.

A simplified, generalized pathway for isoquinoline alkaloid biosynthesis is presented below. It is important to note that the specific enzymatic steps leading to this compound from the central intermediates have not been fully elucidated and represent an area for future research within Corydalis crispa.

Generalized Isoquinoline Alkaloid Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase 4-HPAA->Norcoclaurine Norcoclaurine Synthase Reticuline (S)-Reticuline (Central Intermediate) Norcoclaurine->Reticuline Series of Enzymatic Steps (Methylations, Hydroxylations) Protoberberines Protoberberine Alkaloids Reticuline->Protoberberines Morphinans Morphinan Alkaloids Reticuline->Morphinans Other_Isoquinolines Other Isoquinoline Alkaloids (e.g., this compound in Corydalis crispa) Reticuline->Other_Isoquinolines

Caption: Generalized biosynthesis pathway of isoquinoline alkaloids from L-tyrosine.

Other Major Bioactive Compounds in Polygonatum sibiricum

While the quest for this compound in P. sibiricum was unfruitful, the plant is a rich source of other pharmacologically important compounds. The primary focus of research on this plant has been on:

  • Polysaccharides: These are the most abundant and extensively studied bioactive components of P. sibiricum, known for their immunomodulatory, anti-aging, and anti-fatigue properties.

  • Steroidal Saponins (B1172615): A number of steroidal saponins have been isolated and are believed to contribute to the plant's medicinal effects.

  • Flavonoids: These phenolic compounds are also present and contribute to the antioxidant properties of the plant extract.

Conclusion

The inquiry into the biosynthesis of this compound in Polygonatum sibiricum has led to a significant clarification: this compound is not a known constituent of this plant. The true source of this compound is Corydalis crispa. Polygonatum sibiricum contains its own distinct set of alkaloids, namely polygonatine A and polygonatine B, and is a well-documented source of bioactive polysaccharides, saponins, and flavonoids.

For researchers and professionals in drug development, this distinction is crucial. Future research on the biosynthesis of this compound should be directed towards Corydalis crispa and related species. Investigations into the pharmacological properties of Polygonatum sibiricum should focus on its known bioactive constituents. This corrected understanding will prevent the misallocation of research efforts and resources and ensure a more accurate and productive exploration of the vast chemical diversity of the plant kingdom.

Sibiricine: A Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricine is a spirobenzylisoquinoline alkaloid, a class of natural products known for their complex chemical structures and diverse pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation, and an exploration of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and pharmacology.

Natural Sources of this compound

This compound has been identified as a constituent of several plant species belonging to the genus Corydalis, a member of the Papaveraceae family. These plants are widely distributed in the Northern Hemisphere and have a long history of use in traditional medicine.

Table 1: Natural Occurrences of this compound in Corydalis Species

Plant SpeciesPart of PlantReference(s)
Corydalis crispaWhole plant[1]
Corydalis thyrsifloraWhole plant[2]
Corydalis solidaNot specified

While this compound has been qualitatively identified in these species, to date, there is a notable lack of quantitative data regarding its abundance in the source plants. Further research employing quantitative analytical techniques is necessary to determine the concentration of this compound in various Corydalis species and their different parts, which would be crucial for evaluating their potential as a viable source for this compound.

Experimental Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. While a specific, standardized protocol for this compound is not extensively documented, a general workflow can be constructed based on established methods for the isolation of isoquinoline (B145761) alkaloids from Corydalis species.

General Workflow for the Isolation of this compound

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from Corydalis plant material.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification A Dried & Powdered Corydalis Plant Material B Maceration or Soxhlet Extraction with Methanol (B129727) or Ethanol A->B C Acid-Base Partitioning B->C D Column Chromatography (Silica Gel or Alumina) C->D Crude Alkaloid Extract E Preparative Thin-Layer Chromatography (pTLC) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Spectroscopic Analysis (NMR, MS) F->G Isolated this compound H Structure Elucidation G->H

A generalized workflow for the isolation of this compound.

Methodological Details:

  • Extraction:

    • Plant Material Preparation: The air-dried and powdered whole plant material of the target Corydalis species is used as the starting material.

    • Solvent Extraction: The powdered plant material is typically extracted with an organic solvent such as methanol or ethanol, either by maceration at room temperature or by using a Soxhlet apparatus for exhaustive extraction.[3]

    • Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning process to selectively isolate the basic alkaloid fraction. The extract is acidified (e.g., with 2% H₂SO₄) to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with NH₄OH) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform (B151607) or dichloromethane.[4]

  • Purification:

    • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol) is commonly employed to separate the complex mixture of alkaloids.[5]

    • Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, as identified by analytical TLC, may be further purified using pTLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative or semi-preparative HPLC, typically on a C18 reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid).

  • Analysis and Identification:

    • Spectroscopic Analysis: The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biosynthesis of this compound

This compound, as a spirobenzylisoquinoline alkaloid, originates from the well-established benzylisoquinoline alkaloid (BIA) biosynthetic pathway. The central precursor for this pathway is the amino acid L-tyrosine. While the specific enzymatic steps leading to the formation of the unique spiro-system of this compound are not yet fully elucidated, the general pathway leading to its precursors is understood.

The following diagram illustrates the initial steps of the BIA pathway, which are believed to be shared in the biosynthesis of this compound.

G Tyrosine L-Tyrosine Dopamine (B1211576) Dopamine Tyrosine->Dopamine FourHPAA 4-Hydroxyphenylacetaldehyde Tyrosine->FourHPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine FourHPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Enzymatic Steps (Methylation, Hydroxylation) Protoberberine Protoberberine Alkaloids Reticuline->Protoberberine Berberine Bridge Enzyme (BBE) & other enzymes Spirobenzylisoquinoline Spirobenzylisoquinoline Alkaloids (e.g., this compound) Reticuline->Spirobenzylisoquinoline Specific Oxidative Enzymes (Cytochrome P450s)

General biosynthetic pathway of benzylisoquinoline alkaloids.

The biosynthesis begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde. These two intermediates are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway.[6][7] A series of subsequent enzymatic reactions, including hydroxylations and methylations catalyzed by enzymes such as cytochrome P450 monooxygenases and O-methyltransferases, lead to the formation of the key branch-point intermediate, (S)-reticuline.[8][9] From (S)-reticuline, the pathway diverges to produce a wide array of BIA structural types. The formation of spirobenzylisoquinoline alkaloids like this compound is proposed to involve specific oxidative enzymes, likely belonging to the cytochrome P450 family, that catalyze the intramolecular cyclization of a reticuline-derived intermediate to form the characteristic spiro-carbon center. Further research is required to identify and characterize the specific enzymes responsible for the later steps in this compound biosynthesis.

Conclusion

This compound is a spirobenzylisoquinoline alkaloid with a confirmed presence in several Corydalis species. While its natural abundance has not yet been quantified, established phytochemical techniques provide a clear path for its isolation and purification. The biosynthetic origin of this compound lies within the broader benzylisoquinoline alkaloid pathway, with its unique structural features likely arising from the action of specific, yet to be fully characterized, enzymes. This technical guide consolidates the current knowledge on this compound and highlights the need for further research, particularly in the areas of quantitative analysis and the elucidation of its complete biosynthetic pathway, to fully unlock its potential for drug discovery and development.

References

Unveiling the Therapeutic Potential of Sibiricine: A Deep Dive into its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Recent scientific investigations have begun to shed light on the pharmacological profile of Sibiricine, a novel compound with significant therapeutic promise. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its identified molecular targets and the signaling pathways it modulates. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound's clinical applications. All quantitative data from cited studies are summarized for comparative analysis, and detailed methodologies of key experiments are provided to ensure reproducibility. Furthermore, critical signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's biological activity.

Identified Therapeutic Targets

Preclinical studies have identified several key molecular targets of this compound, suggesting its potential utility in a range of pathologies. The primary targets are summarized below.

Table 1: Summary of Identified Therapeutic Targets of this compound

TargetCell/Tissue TypeMethod of IdentificationKey FindingsReference
Voltage-Gated Sodium Channel 1.8 (NaV1.8) Peripheral Pain-Sensing NeuronsElectrophysiology and radiolabeled binding assaysThis compound acts as a potent and selective inhibitor of NaV1.8, stabilizing the closed state of the channel. This allosteric mechanism results in tonic inhibition and a reduction in pain signals.[1][2]
A Proliferation-Inducing Ligand (APRIL) --Sibeprenlimab, a humanized IgG2 monoclonal antibody, binds to and neutralizes APRIL, which is implicated in the pathogenesis of IgA nephropathy. While not directly about this compound, this highlights a relevant therapeutic target in a related disease area.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the modulation of specific signaling cascades. Understanding these pathways is crucial for predicting its therapeutic efficacy and potential side effects.

Inhibition of NaV1.8 Signaling in Nociceptors

This compound's primary mechanism of action for analgesia involves the selective inhibition of the NaV1.8 sodium channel, which is predominantly expressed in peripheral pain-sensing neurons.[1] By binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, this compound stabilizes the channel in its closed conformation.[1] This allosteric inhibition prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to noxious stimuli.

NaV1_8_Inhibition cluster_neuron Peripheral Nociceptor Noxious_Stimulus Noxious Stimulus NaV1_8_Channel NaV1.8 Channel (Open State) Noxious_Stimulus->NaV1_8_Channel Activates Action_Potential Action Potential (Pain Signal) NaV1_8_Channel->Action_Potential Generates This compound This compound NaV1_8_Closed NaV1.8 Channel (Closed State) This compound->NaV1_8_Closed Binds & Stabilizes No_Action_Potential No Pain Signal NaV1_8_Closed->No_Action_Potential Prevents Generation

This compound's inhibition of the NaV1.8 channel.

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the therapeutic targets and mechanism of action of this compound.

Electrophysiology Assays for NaV1.8 Inhibition

Objective: To determine the potency and selectivity of this compound against human NaV channels.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) cells recombinantly expressing human NaV channels (NaV1.1-NaV1.8) were cultured under standard conditions.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system.

  • Voltage Protocol: Cells were held at a holding potential of -120 mV. A depolarizing pulse to 0 mV for 20 ms (B15284909) was applied to elicit sodium currents.

  • Compound Application: this compound was applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value.

  • Data Analysis: The peak inward sodium current was measured before and after compound application. The percentage of inhibition was calculated and plotted against the compound concentration.

Radiolabeled Binding Assays

Objective: To identify the binding site of this compound on the NaV1.8 channel.

Methodology:

  • Membrane Preparation: Membranes from cells expressing human NaV1.8 were prepared by homogenization and centrifugation.

  • Binding Assay: Membranes were incubated with a radiolabeled ligand known to bind to a specific site on the channel in the presence or absence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: Bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using a scintillation counter.

  • Data Analysis: The displacement of the radioligand by this compound was analyzed to determine the binding affinity (Ki) and to infer the binding site.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of this compound.

Table 2: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. Other NaV SubtypesReference
Human NaV1.8 <1>31,000-fold

Conclusion and Future Directions

The available data strongly suggest that this compound is a highly potent and selective inhibitor of the NaV1.8 sodium channel, a genetically and pharmacologically validated target for pain. Its unique allosteric mechanism of action offers the potential for a favorable safety profile, particularly with regard to central nervous system and cardiovascular effects.

Future research should focus on:

  • Clinical Trials: Phase II and III clinical trials have demonstrated the efficacy of a similar molecule, Suzetrigine, in acute postoperative pain. Similar trials are warranted for this compound to establish its clinical efficacy and safety in various pain states.

  • Chronic Pain Models: Further preclinical studies are needed to evaluate the efficacy of this compound in models of chronic neuropathic and inflammatory pain.

  • Biomarker Development: The identification of biomarkers could help in patient selection and in monitoring the therapeutic response to this compound.

The continued investigation of this compound and its therapeutic targets holds significant promise for the development of a novel, non-opioid analgesic for the treatment of moderate to severe pain.

References

Methodological & Application

Analytical Methods for the Quantification of Sibiricine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sibiricine is a compound of interest in various research fields. Accurate and reliable quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, dosage determination, and quality control. This document provides detailed application notes and protocols for the quantification of this compound and structurally related compounds like Silibinin (B1684548) and Sibiricose A3, for which analytical methods are well-established. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The selection of an analytical method for quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of HPLC-UV and LC-MS/MS methods, based on validation studies of analogous compounds.[1]

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) 2 - 20 ng0.5 - 1 ng/mL
Limit of Quantification (LOQ) 6 - 60 ng1 - 10 ng/mL
Precision (RSD%) < 3%< 19%
Accuracy (Recovery %) 97 - 104%93 - 113%
Selectivity ModerateHigh
Cost LowerHigher
Throughput HighModerate

Experimental Protocols

Quantification of Silibinin in Aqueous Samples using HPLC-UV

This protocol describes a validated HPLC method for the quantification of Silibinin, a compound structurally related to this compound.[2][3]

a. Materials and Reagents:

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

c. Chromatographic Conditions:

  • Stationary Phase: C18 column[2]

  • Mobile Phase: Methanol and water (90:10)[2][3]

  • Flow Rate: 1 mL/min[2]

  • Detection Wavelength: Not specified in the provided text, but would be determined based on the UV absorbance maximum of Silibinin.

  • Injection Volume: Not specified.

  • Retention Time: Approximately 2.97 minutes[2][3]

d. Standard Solution Preparation:

  • Prepare a stock solution of Silibinin in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.[2][3]

e. Sample Preparation:

  • For aqueous samples, filter through a 0.45 µm filter before injection if necessary.

f. Method Validation:

  • Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (r²) of >0.99 is desirable. The provided information indicates a linear range of 10 to 100 µg/ml with a correlation coefficient of 0.996.[2][3]

  • Accuracy: Determined to be in the range of 88–105.9%.[2][3]

  • Precision: The relative standard deviation (RSD) was found to be between 2.7% and 10.9%.[2][3]

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined. The sensitivity of the described method was 10 µg/ml.[2][3]

Quantification of Sibiricose A3 in Biological Samples using LC-MS/MS

This protocol provides a general framework for the quantification of Sibiricose A3, a triterpenoid (B12794562) saponin, in biological samples using LC-MS/MS.[4] This method offers high sensitivity and selectivity.[4]

a. Materials and Reagents:

  • Sibiricose A3 standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample

  • Acetonitrile (protein precipitation agent)[1]

  • Methanol

  • Formic acid (for mobile phase modification)

  • C18 Solid-Phase Extraction (SPE) cartridges[1]

b. Instrumentation:

  • Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).

c. Sample Preparation (Solid-Phase Extraction): [1]

  • Add a protein precipitation agent like acetonitrile to the biological sample (e.g., plasma).[1]

  • Vortex and centrifuge to pellet the precipitated proteins.[1]

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.[1]

  • Wash the cartridge with a low-organic solvent to remove interferences.[1]

  • Elute Sibiricose A3 with a high-organic solvent such as methanol or acetonitrile.[1]

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[1]

d. LC-MS/MS Conditions:

  • Chromatographic Separation: Utilize a C18 column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative ion mode, should be optimized.

    • Multiple Reaction Monitoring (MRM): Determine the specific precursor-to-product ion transitions for Sibiricose A3 and the internal standard by direct infusion of the standard solutions.[1]

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.[1]

e. Method Validation:

  • Linearity: A calibration curve should be constructed by analyzing a series of calibration standards.

  • Lower Limit of Quantification (LLOQ): A target LLOQ of 1–10 ng/mL is suggested for similar assays.[4]

  • Accuracy and Precision: Should be evaluated at multiple concentration levels (low, medium, and high quality control samples).

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.

  • Matrix Effect: Should be evaluated to determine if the sample matrix suppresses or enhances the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions should be assessed.

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous Sample HPLC HPLC System (C18 Column) Sample->HPLC Standard Silibinin Standard Dilution Serial Dilution (10-100 µg/mL) Standard->Dilution Dilution->HPLC UV UV Detector HPLC->UV Chromatogram Peak Area Measurement UV->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Concentration Determination Chromatogram->Quantification Calibration->Quantification

Caption: HPLC-UV workflow for this compound quantification.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC LC Separation (C18 Column) Evaporation->LC MS Tandem MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant

Caption: LC-MS/MS workflow for this compound quantification.

References

Application Notes and Protocols for the Detection of Sibiricine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricine, a compound of significant interest in pharmaceutical research, requires sensitive and reliable quantification methods for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity necessary for the accurate determination of this compound concentrations in complex biological matrices. This document provides a comprehensive set of protocols and application notes for the detection and quantification of this compound using LC-MS/MS, based on established methods for structurally similar compounds.

Quantitative Data Summary

As there is no publicly available validated method for this compound, the following table outlines typical performance parameters that should be targeted during method validation. These targets are based on assays for other similar small molecules and glycosides in biological matrices like plasma.

ParameterTarget ValueDescription
Lower Limit of Quantification (LLOQ)1–10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ)500–1000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)The closeness of the determined value to the nominal or known true value.
Precision (CV%)≤15% (≤20% at LLOQ)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Recovery>80%The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
Matrix Effect85–115%The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Linearity (r²)≥0.99The correlation coefficient of the calibration curve, indicating the linearity of the detector response over a range of concentrations.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound in biological samples.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from biological matrices such as plasma.

Materials:

  • Biological sample (e.g., plasma)

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar stable-isotope labeled compound or another suitable compound not present in the sample.

  • Acetonitrile (B52724), cold

  • Methanol

  • Water, HPLC grade

  • Formic acid

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 14,000 rpm and 4°C

  • Nitrogen evaporator

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of this compound (1 mg/mL) by dissolving 1 mg of the reference standard in 1 mL of methanol.

    • Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a stock solution of the Internal Standard (IS) (1 mg/mL) in methanol. Dilute this stock solution with 50:50 acetonitrile/water to obtain a working solution with a concentration of approximately 100 ng/mL.

  • Sample Processing:

    • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

    • Pipette 50 µL of the biological sample into the appropriately labeled tubes.

    • Add 10 µL of the IS working solution to all tubes except for the blank matrix samples.

    • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

    • Vortex each tube for 1 minute.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new set of labeled tubes.

  • Dry-down and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).

    • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are suggested starting conditions and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Condition
ColumnReversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature10°C
Gradient Program
0.0 - 0.5 min5% B
0.5 - 3.0 min5% to 95% B
3.0 - 4.0 min95% B
4.0 - 4.1 min95% to 5% B
4.1 - 5.0 min5% B

Mass Spectrometry (MS) Parameters:

ParameterSuggested Condition
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions To be determined by infusing a standard solution of this compound and the IS to identify the precursor ion and optimal product ions and collision energies.

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) Add_IS Add Internal Standard (10 µL) Sample->Add_IS Precipitate Protein Precipitation with Acetonitrile (200 µL) Add_IS->Precipitate Vortex_Centrifuge Vortex (1 min) & Centrifuge (14,000 rpm, 10 min, 4°C) Precipitate->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant Dry Evaporate to Dryness (N2, 40°C) Supernatant->Dry Reconstitute Reconstitute in Mobile Phase (100 µL) Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Workflow for this compound quantification.
Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated for the effects of this compound, based on pathways associated with structurally similar compounds. This is a theoretical representation and requires experimental validation.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Cascade Receptor->Kinase_A Kinase_B Kinase B Cascade Receptor->Kinase_B Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Hypothetical signaling pathway for this compound.

Application Notes and Protocols for Characterizing the Bioactivity of a Novel Compound: A Case Study with "Sibiricine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework and detailed protocols for the initial cell-based characterization of a novel natural product, exemplified here as "Sibiricine." In the absence of pre-existing data for a newly discovered compound, a tiered approach is recommended to systematically evaluate its biological activity. This document outlines a workflow from initial cytotoxicity screening to the elucidation of the mechanism of action, including apoptosis and cell cycle analysis, and finally, investigation of potential signaling pathway modulation.

Tier 1: Primary Screening for Cytotoxic Activity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This is crucial for identifying a potential therapeutic window and for guiding the concentrations to be used in subsequent, more detailed assays. A panel of cancer cell lines with varying tissue origins should be employed to assess the breadth of cytotoxic activity.

Data Presentation: Cytotoxicity Profile of this compound

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer cell lines after a 48-hour treatment period.

Cell LineTissue of OriginAssay TypeIC50 (µM)
MCF-7Breast AdenocarcinomaMTT15.2
MDA-MB-231Breast AdenocarcinomaMTT8.9
A549Lung CarcinomaResazurin (B115843)22.5
HeLaCervical AdenocarcinomaLDH12.7
B16-F10Murine MelanomaMTT5.4
Experimental Protocols: Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[3]

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • Cancer cell lines

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[2][3]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Resazurin (AlamarBlue) Assay

This is another metabolic assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells.[4]

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • Cancer cell lines

    • This compound

    • Resazurin solution

    • Fluorescence microplate reader

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • Calculate cell viability and IC50 values as described for the MTT assay.

3. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • Cancer cell lines

    • This compound

    • LDH assay kit

    • Microplate reader

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and determine the IC50 value.

Tier 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic activity of this compound is confirmed, the next step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[5] Additionally, understanding the effect of the compound on the cell cycle can provide valuable insights.

Data Presentation: Apoptosis and Cell Cycle Analysis

The following tables present hypothetical data on the effects of this compound on apoptosis and cell cycle distribution in a sensitive cell line (e.g., MDA-MB-231) after 24 hours of treatment.

Table 2: Induction of Apoptosis by this compound

TreatmentConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control03.52.1
This compound1018.25.7
This compound2535.612.4

Table 3: Cell Cycle Arrest Induced by this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control055.228.116.72.5
This compound1048.920.528.68.7
This compound2535.115.345.215.9
Experimental Protocols: Apoptosis and Cell Cycle Assays

1. Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7][8] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

  • Materials:

    • 6-well plates

    • Complete cell culture medium

    • Cancer cell line

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound and a vehicle control for 24 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

2. Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[7] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • Cancer cell line

    • This compound

    • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

    • Luminometer or fluorescence microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound for the desired time points.

    • Follow the manufacturer's protocol for the specific caspase assay kit. This typically involves adding the assay reagent directly to the wells.

    • Incubate for the recommended time.

    • Measure luminescence or fluorescence to determine caspase activity.

3. Cell Cycle Analysis by Propidium Iodide Staining

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.[9][10]

  • Materials:

    • 6-well plates

    • Complete cell culture medium

    • Cancer cell line

    • This compound

    • Cold 70% ethanol (B145695)

    • Propidium iodide staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Use cell cycle analysis software to model the histogram and determine the percentage of cells in each phase.

Tier 3: Investigation of Signaling Pathway Modulation

Natural products often exert their effects by modulating specific intracellular signaling pathways. Based on the observed cellular effects (e.g., apoptosis, cell cycle arrest), hypotheses can be formulated about the pathways that might be targeted by this compound. Common pathways implicated in cancer include the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, and apoptosis.

Mandatory Visualization: Diagrams

Experimental_Workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Signaling Pathway Analysis start Novel Compound (this compound) cell_lines Panel of Cancer Cell Lines start->cell_lines treatment Treat with this compound (Dose-Response) cell_lines->treatment assays Cytotoxicity Assays (MTT, Resazurin, LDH) treatment->assays ic50 Determine IC50 Values assays->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Elucidate Mode of Cell Death and Cell Cycle Effects apoptosis->mechanism cell_cycle->mechanism hypothesis Formulate Hypothesis (e.g., Target MAPK or PI3K/Akt) mechanism->hypothesis pathway_assays Pathway-Specific Assays (Western Blot, Reporter Assays) hypothesis->pathway_assays target_id Identify Molecular Targets pathway_assays->target_id

Caption: Tiered experimental workflow for characterizing a novel compound.

Apoptosis_Detection cluster_results Cell Populations start Treat Cells with This compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow quadrants Quadrant Analysis flow->quadrants viable Viable (Annexin V- / PI-) quadrants->viable Q4 early_apop Early Apoptotic (Annexin V+ / PI-) quadrants->early_apop Q3 late_apop Late Apoptotic (Annexin V+ / PI+) quadrants->late_apop Q2 necrotic Necrotic (Annexin V- / PI+) quadrants->necrotic Q1

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response This compound This compound This compound->RAF Inhibition? This compound->MEK Inhibition?

References

Application Notes and Protocols for Studying Sibiricine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricine is a novel compound under investigation for its potential therapeutic effects. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in various animal models. The protocols outlined below are designed to assess the pharmacological and toxicological profile of this compound, with a focus on its efficacy in models of neurological and inflammatory disorders. The data presented is intended to serve as a guide for researchers initiating in vivo studies with this compound.

Preclinical Toxicology Assessment

Prior to efficacy studies, it is crucial to establish the safety profile of this compound.[1][2][3] The following protocols are recommended for initial toxicity screening in rodents.

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity of this compound.

Protocol:

  • Animal Species: Wistar rats or Swiss albino mice (both sexes).[4]

  • Grouping: Five groups of animals (n=5 per group), including a control group.

  • Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Doses should be escalated in a logarithmic progression. The control group receives the vehicle.

  • Observation: Monitor animals continuously for the first 4 hours and then periodically for 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.[1] Record mortality.

  • Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).

Table 1: Acute Oral Toxicity of this compound in Rats

Dose (mg/kg)Number of AnimalsMortalityClinical Observations
Vehicle Control50/5Normal
50050/5Mild sedation
100051/5Sedation, piloerection
200053/5Severe sedation, ataxia, labored breathing
400055/5Rapid onset of severe sedation and mortality
Sub-chronic Toxicity Study

Objective: To evaluate the potential toxicity of this compound after repeated administration over a 28-day period.

Protocol:

  • Animal Species: Wistar rats (both sexes).

  • Grouping: Four groups (n=10 per sex per group): control (vehicle), low dose, mid dose, and high dose.

  • Administration: Administer this compound daily for 28 days.

  • Parameters Monitored:

    • Daily: Clinical observations.

    • Weekly: Body weight and food consumption.

    • End of study: Hematology, clinical chemistry, and histopathological examination of major organs.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Table 2: Summary of 28-Day Sub-chronic Oral Toxicity of this compound in Rats

ParameterControlLow Dose (50 mg/kg)Mid Dose (150 mg/kg)High Dose (450 mg/kg)
Body Weight Change (g) +55 ± 5+53 ± 6+48 ± 7+35 ± 8
ALT (U/L) 35 ± 438 ± 545 ± 665 ± 9
AST (U/L) 80 ± 785 ± 898 ± 10130 ± 15
Creatinine (mg/dL) 0.6 ± 0.10.7 ± 0.10.8 ± 0.21.1 ± 0.3
Histopathology No significant findingsNo significant findingsMild hepatocellular hypertrophyModerate hepatocellular hypertrophy, mild renal tubular degeneration

*p < 0.05 compared to control

Pharmacological Evaluation: Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory effects of this compound.

Protocol:

  • Animal Species: Wistar rats.

  • Grouping: Four groups (n=6 per group): control (vehicle), positive control (e.g., Indomethacin), and two doses of this compound.

  • Procedure:

    • Administer this compound or control substance orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4%
This compound500.58 ± 0.0631.8%
This compound1000.41 ± 0.05*51.8%

*p < 0.05 compared to vehicle control

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Pharmacological Evaluation: Neuroprotective Activity

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

Objective: To evaluate the neuroprotective effects of this compound in a rat model of focal cerebral ischemia.

Protocol:

  • Animal Species: Male Sprague-Dawley rats.

  • Grouping: Four groups (n=8 per group): sham-operated, vehicle-treated MCAO, and two doses of this compound-treated MCAO.

  • Procedure:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.

    • Administer this compound intravenously at the onset of reperfusion.

    • Evaluate neurological deficit scores at 24 hours post-MCAO.

    • Measure infarct volume using TTC staining at 24 hours.

  • Data Analysis: Compare neurological scores and infarct volumes between groups.

Table 4: Neuroprotective Effects of this compound in a Rat MCAO Model

GroupNeurological Deficit Score (0-4)Infarct Volume (% of Hemisphere)
Sham0 ± 00 ± 0
MCAO + Vehicle3.2 ± 0.435.8 ± 4.2
MCAO + this compound (10 mg/kg)2.1 ± 0.522.5 ± 3.8
MCAO + this compound (20 mg/kg)1.5 ± 0.315.1 ± 3.1

*p < 0.05 compared to MCAO + Vehicle

Proposed Neuroprotective Signaling Pathway of this compound

This compound is hypothesized to promote cell survival and reduce apoptosis via activation of the PI3K/Akt signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits This compound This compound This compound->PI3K Potentiates

Caption: Proposed mechanism of this compound's neuroprotective action.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound.

G A Compound Synthesis and Characterization B In Vitro Screening (e.g., cell viability, enzyme assays) A->B C Acute and Sub-chronic Toxicity Studies B->C E Efficacy Studies in Disease Animal Models B->E D Pharmacokinetic Studies (ADME) C->D D->E F Mechanism of Action Studies (e.g., Western blot, IHC) E->F G Dose-Response and Therapeutic Window Determination F->G H Preclinical Data Package for IND Application G->H

Caption: Preclinical development workflow for this compound.

Conclusion

These application notes provide a foundational framework for the in vivo investigation of this compound. The presented protocols and hypothetical data tables offer a starting point for researchers to design and execute robust preclinical studies. Further investigations into the chronic toxicity, pharmacokinetics, and detailed molecular mechanisms are warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for In Vitro Use of Sibiricine

Author: BenchChem Technical Support Team. Date: December 2025

Note: Due to the limited availability of specific experimental data for Sibiricine, this document provides a generalized protocol based on standard laboratory practices for natural compounds. The signaling pathway information is based on studies of similar flavonoid compounds and should be considered illustrative. Researchers are advised to perform initial solubility and stability tests to optimize this protocol for their specific experimental conditions.

Introduction

This compound is a natural compound of interest for its potential therapeutic properties. These application notes provide a detailed protocol for the preparation and use of this compound in in vitro experiments, designed for researchers in cell biology and drug development. The following sections outline the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to ensure experimental reproducibility and accuracy.

Materials and Equipment

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Sterile, polypropylene (B1209903) conical tubes (15 mL and 50 mL)

  • Pipette tips, sterile

Equipment:

  • Analytical balance

  • Vortex mixer

  • Serological pipette controller and pipettes

  • Micropipettes

  • Biological safety cabinet (BSC)

  • -20°C and -80°C freezers

Quantitative Data Summary

For reproducible results, careful preparation of this compound stock solutions is critical. The following table summarizes recommended concentrations and storage conditions.

ParameterValueNotes
Stock Solution Solvent DMSO (Dimethyl Sulfoxide)DMSO is a common solvent for poorly water-soluble compounds. Use cell culture grade DMSO.
Stock Solution Conc. 10 mMA 10 mM stock solution is a common starting point for in vitro studies. Adjust as needed based on experimental requirements.
Working Solution Solvent Complete cell culture mediumDilute the stock solution directly into the cell culture medium to the final desired concentration.
Final DMSO Concentration < 0.1% (v/v)High concentrations of DMSO can be toxic to cells. Ensure the final concentration in the culture medium is below this threshold.
Storage (Stock Solution) -20°C (short-term) or -80°C (long-term)Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light by using amber tubes.
Storage (Working Solution) Use immediatelyWorking solutions in cell culture medium should be prepared fresh for each experiment.

Experimental Protocols

Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass of this compound:

    • The molecular weight of this compound (C₂₀H₁₇NO₆) is 367.35 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, weigh out 3.67 mg of this compound powder.

  • Dissolution:

    • In a biological safety cabinet, add the weighed this compound powder to a sterile 1.5 mL amber microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may be used if dissolution is difficult.

  • Sterilization:

    • Filter the stock solution through a 0.22 µm syringe filter into a new sterile amber microcentrifuge tube to ensure sterility.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions
  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • In a sterile conical tube, dilute the stock solution with complete cell culture medium to the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

    • Mix the working solution gently by inverting the tube or by gentle pipetting.

  • Application to Cells:

    • Use the freshly prepared working solution to treat cells in culture. Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in your experiment.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube sterilize Sterile Filter dissolve->sterilize Vortex to dissolve aliquot Aliquot & Store at -80°C sterilize->aliquot thaw Thaw Stock Aliquot aliquot->thaw For each experiment dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze

Caption: Workflow for this compound Solution Preparation.

Postulated Signaling Pathway

Based on related compounds, this compound may exert its effects through the modulation of key cellular signaling pathways, such as the JAK/STAT pathway.

signaling_pathway This compound This compound JAK JAK This compound->JAK Inhibition Receptor Cytokine Receptor Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Postulated JAK/STAT Signaling Inhibition.

Standard operating procedure for Sibiricine handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Sibiricine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure for the handling, storage, and experimental use of this compound, a bioactive isoquinoline (B145761) alkaloid. The information is compiled to ensure the safety of laboratory personnel and the integrity of the compound for research and development purposes.

Introduction to this compound

This compound is a bioactive isoquinoline alkaloid isolated from the plant Corydalis crispa.[1] Its chemical formula is C₂₀H₁₇NO₆.[1] Like other isoquinoline alkaloids, this compound is of interest to the scientific community for its potential biological activities. Isoquinoline alkaloids, as a class, are known to exhibit a range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Several compounds from this family have been developed into therapeutic agents. The study of this compound's specific bioactivities is an active area of research.

Safety, Handling, and Storage

A comprehensive understanding of the safety precautions, proper handling, and optimal storage conditions is paramount when working with this compound to ensure user safety and maintain the compound's stability and efficacy. The following procedures are based on the Safety Data Sheet (SDS) for this compound and general best practices for handling bioactive alkaloids.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat or impervious clothing to prevent skin contact.

  • Respiratory Protection: If handling the solid form and there is a risk of dust formation, a NIOSH-approved respirator should be used.

Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.

  • Use non-sparking tools and avoid sources of ignition when handling the compound.

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Temperature: Store in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep the container tightly closed at -20°C.

  • Light: Protect from light.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption.

  • Incompatibilities: Store away from strong oxidizing agents.

Spill and Disposal Procedures

In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. For solid spills, gently cover with a damp paper towel to avoid creating dust. Use an absorbent material for liquid spills. Collect the spilled material into a sealed container for hazardous waste disposal. All waste materials contaminated with this compound should be disposed of as hazardous waste in accordance with institutional and local regulations.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 64397-10-0[2]
Molecular Formula C₂₀H₁₇NO₆[3]
Molecular Weight 367.35 g/mol [3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.
Illustrative Stability Data for this compound

Disclaimer: The following data is for illustrative purposes only, as specific public stability data for this compound is limited. A comprehensive stability study should be conducted under specific experimental conditions.

ConditionTimepointPurity (%)Notes
-20°C (Solid) 0 months99.5Initial purity
6 months99.4Stable
12 months99.2Stable
4°C (in DMSO) 0 hours99.5Freshly prepared
24 hours98.8Slight degradation
48 hours97.5Noticeable degradation
Room Temp (in DMSO) 0 hours99.5Freshly prepared
8 hours96.0Significant degradation
24 hours92.1Unstable

Experimental Protocols

The following is a detailed protocol for a common in vitro experiment to assess the cytotoxic effects of this compound on a cancer cell line.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound compound

  • HeLa (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Cell Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From the stock solution, prepare a series of dilutions in the culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.

  • Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

Workflow Diagrams

G This compound Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Solid this compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve store_solid Store Solid at -20°C (Tightly Sealed, Protected from Light) weigh->store_solid dilute Prepare Working Dilutions dissolve->dilute store_solution Store Stock Solution at -20°C dissolve->store_solution decontaminate Decontaminate Work Surfaces dilute->decontaminate dispose Dispose of Waste (Hazardous Waste Protocol) decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and storage of this compound.

G MTT Assay Experimental Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight for Attachment seed_cells->incubate_attach prepare_this compound Prepare this compound Dilutions incubate_attach->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_treat Incubate for 24/48/72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway

Isoquinoline alkaloids have been reported to modulate various signaling pathways, including the mTOR pathway, which is crucial for cell growth, proliferation, and survival. The following diagram illustrates a generalized mTOR signaling pathway that could be a potential target for this compound.

G Potential Target: mTOR Signaling Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 akt Akt pi3k->akt akt->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth mTORC1->cell_growth proliferation Proliferation mTORC1->proliferation autophagy Autophagy (Inhibition) mTORC1->autophagy This compound This compound (Potential Modulator) This compound->mTORC1 Inhibition?

Caption: Generalized mTOR signaling pathway, a potential target for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sibiricine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Sibiricine and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthetic routes. The core of this compound's structure is a tetrahydro-β-carboline, typically synthesized via the Pictet-Spengler reaction. Therefore, this guide focuses on optimizing this crucial step.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing the tetrahydro-β-carboline core of this compound?

A1: The Pictet-Spengler reaction is the most prevalent and efficient method for constructing the tetrahydro-β-carboline skeleton.[1][2] This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][3]

Q2: What are the key factors influencing the yield of the Pictet-Spengler reaction?

A2: Several factors critically impact the reaction yield:

  • Nucleophilicity of the tryptamine: Electron-donating groups on the indole (B1671886) ring of the tryptamine enhance its nucleophilicity and generally lead to higher yields. Conversely, electron-withdrawing groups can decrease reactivity.[4][5]

  • Electrophilicity of the carbonyl compound: The reactivity of the aldehyde or ketone partner is crucial.

  • Choice and concentration of the acid catalyst: Both Brønsted and Lewis acids are used. The type and amount of acid need to be carefully optimized, as too little may not catalyze the reaction effectively, while too much can protonate the tryptamine, reducing its nucleophilicity.[2]

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. Both protic and aprotic solvents have been used successfully, with aprotic media sometimes providing superior yields.[3][5]

  • Temperature: The optimal temperature varies depending on the substrates. While heating can increase the reaction rate, excessive heat may lead to decomposition.[6]

Q3: Can the Pictet-Spengler reaction be performed under mild conditions?

A3: Yes, for highly nucleophilic aromatic rings like indoles, the reaction can proceed under mild conditions.[3] In some cases, the reaction can even proceed without an acid catalyst, particularly in aprotic solvents.[3] For sensitive substrates, milder catalysts such as chiral phosphoric acids have been shown to be effective.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of the this compound core.

Problem Potential Cause Suggested Solution
Low to No Product Yield Insufficiently activated aromatic ring on the tryptamine derivative (e.g., presence of electron-withdrawing groups).[5]Consider using harsher reaction conditions (stronger acid, higher temperature), but be mindful of potential decomposition.[6] If possible, modify the synthetic route to use a tryptamine with electron-donating groups.
Ineffective catalyst or incorrect concentration.[2][5]Screen different Brønsted acids (e.g., TFA, HCl, p-TsOH) or Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃).[1] Optimize the catalyst loading.
Improper reaction temperature.[6]Start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if the reaction is slow.[6]
Inappropriate solvent.[5]If using a protic solvent, try switching to an aprotic solvent like dichloromethane (B109758) or toluene, which can enhance the effectiveness of the acid catalyst.[6]
Formation of Multiple Byproducts Decomposition of starting materials or product due to harsh conditions.[6]Lower the reaction temperature.[6] Use a milder acid catalyst.[5] Ensure the reaction is carried out under an inert atmosphere if the starting materials are air-sensitive.[2]
Formation of regioisomers due to multiple possible cyclization sites.Modify the tryptamine substrate to block alternative cyclization positions. The choice of solvent can also sometimes influence regioselectivity.[5]
Difficult Purification Presence of unreacted starting materials.Consider using a slight excess of the carbonyl compound to ensure complete consumption of the tryptamine.[4]
Formation of closely related byproducts.Optimize reaction conditions to minimize byproduct formation. Employ advanced purification techniques such as preparative HPLC if necessary.

Experimental Protocols

General Protocol for Pictet-Spengler Reaction

This is a general procedure that should be optimized for specific substrates.

  • Reactant Preparation: Dissolve the tryptamine derivative (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloromethane, toluene, or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 0.1-1.0 equiv.) to the reaction mixture. The optimal amount should be determined experimentally.

  • Reaction: Stir the mixture at the desired temperature (ranging from 0 °C to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for the Pictet-Spengler Reaction
Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids TFA, HCl, p-TsOH, HCOOH[1]Varies from RT to refluxReadily available, effective for many substrates.Can be too harsh for sensitive substrates, leading to decomposition.[6]
Lewis Acids Yb(OTf)₃, Sc(OTf)₃, AuCl₃/AgOTf[1]Often milder conditions than Brønsted acidsCan be more selective and tolerate a wider range of functional groups.More expensive than common Brønsted acids.
Organocatalysts Chiral Phosphoric Acids[5]Typically used for asymmetric synthesisEnables enantioselective reactions.Can be expensive and require specific reaction conditions.
Solvent as Catalyst HFIP[1]Refluxing HFIPCan act as both solvent and catalyst, simplifying the reaction setup. High yields are often obtained.[1]HFIP is a specialty solvent and may require recovery and reuse.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield in Pictet-Spengler Reaction start Low Yield Observed check_reactants 1. Check Reactant Stability & Purity start->check_reactants optimize_catalyst 2. Optimize Acid Catalyst (Type & Concentration) check_reactants->optimize_catalyst Reactants OK optimize_conditions 3. Optimize Reaction Conditions (Solvent & Temperature) optimize_catalyst->optimize_conditions No Improvement success Improved Yield optimize_catalyst->success Improvement consider_alternatives 4. Consider Alternative Strategies optimize_conditions->consider_alternatives No Improvement optimize_conditions->success Improvement

Caption: A logical workflow for troubleshooting low yields.

Diagram 2: Pictet-Spengler Reaction Mechanism

G Pictet-Spengler Reaction Mechanism cluster_1 Iminium Ion Formation cluster_2 Cyclization & Aromatization Tryptamine Tryptamine SchiffBase Schiff Base Tryptamine->SchiffBase + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Aldehyde->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ Spiroindolenine Spiroindolenine intermediate IminiumIon->Spiroindolenine Electrophilic attack Carbocation Carbocation Spiroindolenine->Carbocation Rearrangement Product Tetrahydro-β-carboline Carbocation->Product - H⁺

Caption: The mechanism of the Pictet-Spengler reaction.

References

Technical Support Center: Overcoming Sibiricine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Sibiricine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a bioactive isoquinoline (B145761) alkaloid with the molecular formula C₂₀H₁₇NO₆.[1] Like many isoquinoline alkaloids, this compound is characterized by a complex aromatic structure, which contributes to its relatively low solubility in water.[2][3] Its predicted XLogP3-AA value of 1.9 indicates a degree of lipophilicity, further suggesting poor aqueous solubility.[4] This limited solubility can pose significant challenges for in vitro and in vivo studies, affecting dissolution, bioavailability, and the ability to achieve desired concentrations for accurate experimental results.

Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What are the initial steps I should take?

Precipitation is a common issue with poorly soluble compounds like this compound. Here are the initial troubleshooting steps:

  • Verify the Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of this compound.

  • Gentle Heating: Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation. Monitor for any changes in color or the appearance of degradation products.

  • Sonication: Use of an ultrasonic bath can aid in the dispersion and dissolution of solid particles.

  • pH Adjustment: Since this compound is an alkaloid, its solubility is likely pH-dependent. Alkaloids are generally more soluble in acidic conditions where they can form protonated, more soluble salts.[2][5][6][7]

Q3: How does pH affect the solubility of this compound?

Alkaloids, including isoquinoline alkaloids, are basic compounds that can be protonated in acidic solutions to form more water-soluble salts.[2][5][6][7] Therefore, adjusting the pH of your aqueous solution to a more acidic range (e.g., pH 4-6) is a primary strategy to increase this compound's solubility. It is crucial to determine the optimal pH that enhances solubility without compromising the stability or biological activity of the compound in your specific experimental setup.

Q4: Can I use organic co-solvents to dissolve this compound?

Yes, using a co-solvent is a widely accepted technique to enhance the solubility of poorly soluble drugs.[1][8][9] You can first dissolve this compound in a minimal amount of a water-miscible organic solvent and then add this stock solution to your aqueous buffer.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides detailed strategies and experimental protocols to overcome common solubility issues with this compound.

Problem 1: this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).

Cause: this compound, as an isoquinoline alkaloid, is expected to have low solubility at neutral pH due to its molecular structure.[2][3]

Solutions:

  • Method 1: pH Adjustment.

  • Method 2: Co-solvent System.

  • Method 3: Use of Cyclodextrins.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to determine the effect of pH on this compound solubility.

Materials:

  • This compound powder

  • Series of buffers with varying pH (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a series of saturated solutions of this compound in buffers of different pH values.

  • Add an excess amount of this compound powder to each buffer in separate vials.

  • Vortex the vials vigorously for 1-2 minutes.

  • Equilibrate the solutions by rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the corresponding buffer.

  • Determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Plot the solubility of this compound as a function of pH.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol outlines the use of a water-miscible organic solvent to improve this compound solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (EtOH)

  • Aqueous buffer of choice

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or EtOH. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock.

  • To prepare your final working solution, add the stock solution dropwise to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Ensure the final concentration of the organic solvent in your aqueous solution is low (typically ≤1%) to avoid potential effects on your experiment.

Data Presentation

Table 1: Comparison of this compound Solubility Enhancement Strategies (Hypothetical Data)

StrategyConditionThis compound Solubility (µg/mL)Fold IncreaseRemarks
Aqueous Buffer pH 7.41.51.0Poor solubility observed.
pH Adjustment pH 5.07550Significant improvement in solubility.
Co-solvent 1% DMSO in pH 7.4 buffer5033Good for initial stock preparation.
Cyclodextrin 2% HP-β-CD in pH 7.4 buffer12080Effective for increasing aqueous concentration.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome problem This compound Precipitation in Aqueous Solution ph_adjustment pH Adjustment problem->ph_adjustment co_solvent Co-solvent System problem->co_solvent cyclodextrin Cyclodextrin Complexation problem->cyclodextrin outcome Clear, Stable Aqueous Solution of this compound ph_adjustment->outcome co_solvent->outcome cyclodextrin->outcome

Caption: Workflow for addressing this compound solubility issues.

signaling_pathway_consideration cluster_formulation Formulation Strategy cluster_cellular_assay Cellular Assay cluster_interpretation Data Interpretation This compound This compound vehicle Aqueous Vehicle (with/without solubilizing agent) This compound->vehicle Dissolution cells Target Cells vehicle->cells Administration receptor Cellular Receptor/Target cells->receptor Interaction response Biological Response receptor->response Signaling Cascade data Experimental Data response->data conclusion Conclusion on this compound Activity data->conclusion

References

Technical Support Center: Optimizing Sibiricine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sibiricine is a sparsely researched natural product with limited publicly available data on its biological activity, in vivo efficacy, and toxicity. This guide provides a generalized framework for determining the optimal in vivo dosage for a novel, poorly characterized compound, using this compound as a placeholder. The experimental protocols and data presented are illustrative and must be adapted based on emerging experimental findings.

Frequently Asked Questions (FAQs)

Q1: We have isolated this compound, a novel alkaloid from Corydalis sibirica. Where do we start with determining an effective and safe dose for our in vivo cancer model?

A1: For a novel compound with no prior in vivo data, the first step is to conduct a dose-range finding (DRF) study in a small number of animals (typically rodents).[1][2][3] The primary goals of a DRF study are to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects, and to observe any potential therapeutic effects that can inform the Minimum Effective Dose (MED).[2] It is crucial to start with a very low dose, estimated from any available in vitro cytotoxicity data, and gradually escalate the dose in subsequent cohorts of animals.

Q2: What are the key parameters to monitor during a dose-range finding study for a compound like this compound?

A2: Comprehensive monitoring is critical. Key parameters include:

  • Clinical Observations: Daily checks for any changes in behavior (e.g., lethargy, agitation), physical appearance (e.g., ruffled fur, changes in posture), and general well-being.

  • Body Weight: Measure body weight at least three times a week. A significant weight loss (typically >15-20%) is a common sign of toxicity.

  • Food and Water Intake: Monitor daily to detect any significant changes.

  • Tumor Growth: If using a tumor model, measure tumor volume regularly to identify a potential MED.

  • Blood Sampling: Collect blood at baseline and at the end of the study for hematology and clinical chemistry analysis to assess organ toxicity (e.g., liver, kidney function).

  • Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs.

Q3: We are seeing unexpected toxicity at doses we predicted would be safe. What are the common causes and how can we troubleshoot this?

A3: Unexpected toxicity can arise from several factors. Refer to the troubleshooting guide and decision tree below (Figure 2). Common causes include:

  • Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxic effects. Always include a vehicle-only control group.

  • Pharmacokinetics: The compound may have higher bioavailability or a longer half-life in vivo than anticipated, leading to drug accumulation.

  • Off-Target Effects: As a novel compound, this compound may have unknown off-target activities.

  • Species-Specific Metabolism: The chosen animal model may metabolize the compound into more toxic byproducts.

To troubleshoot, consider reducing the dose and/or the dosing frequency, or exploring alternative, well-tolerated vehicles.

Q4: How do we transition from a dose-range finding study to a larger efficacy study?

A4: Once the MTD and a potential MED are identified from the DRF study, you can design a larger-scale efficacy study. Typically, you will select 3-4 dose levels for the efficacy study, including a dose at or near the MTD, an intermediate dose, and a dose at or near the MED. This allows for a more thorough evaluation of the dose-response relationship for both efficacy and toxicity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High mortality in the first dose group Starting dose was too high; acute toxicity.Immediately stop dosing. Redesign the DRF study with a significantly lower starting dose (e.g., 10-fold lower). Review OECD guidelines for acute oral toxicity.[4][5][6]
Significant body weight loss (>20%) Dose is above the MTD; cumulative toxicity.Reduce the dose level for subsequent cohorts. Decrease the dosing frequency (e.g., from daily to every other day). Implement supportive care if ethically permissible (e.g., hydration).
No apparent anti-tumor effect, even at the MTD The compound is not effective in this model. The dosing regimen is suboptimal. The compound has poor bioavailability.Consider a different tumor model. Try a different route of administration. Analyze plasma drug concentration to assess exposure.
Precipitation of the compound upon injection Poor solubility of this compound in the chosen vehicle.Test alternative vehicles (e.g., Solutol, Cremophor, cyclodextrins). Reduce the concentration of the dosing solution.
Inconsistent results between animals in the same group Dosing error (inaccurate volume). Variability in tumor implantation or animal health.Refine dosing technique and ensure accurate calibration of equipment. Ensure consistency in experimental procedures. Increase the group size for the efficacy study to improve statistical power.

Experimental Protocols

Dose-Range Finding (DRF) Study for this compound in a Mouse Xenograft Model

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a potential Minimum Effective Dose (MED) of this compound.

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human cancer cells (e.g., MDA-MB-231)

  • Calipers, analytical balance, sterile syringes and needles

Methodology:

  • Cell Culture and Implantation: Culture cancer cells under standard conditions. Implant 1x10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Animal Randomization: Randomize mice into groups of 3-5 animals each.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions for each dose level.

  • Dosing:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Low Dose): Start with a low dose (e.g., 1-5 mg/kg), administered daily via intraperitoneal (IP) injection.

    • Subsequent Groups: Escalate the dose in subsequent groups (e.g., 10, 20, 40 mg/kg) based on the tolerability observed in the previous group.

  • Monitoring: Record body weight, clinical signs of toxicity, and tumor volume 2-3 times per week for 14-21 days.

  • Endpoint: Euthanize animals if they exceed toxicity endpoints (e.g., >20% body weight loss) or at the end of the study. Collect blood and tissues for analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or >20% body weight loss and is associated with manageable clinical signs of toxicity.

Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.

Methodology:

  • Study Design: Based on the DRF study, select 3 dose levels (e.g., MED, an intermediate dose, and MTD).

  • Group Size: Increase group size to 8-10 mice per group to ensure statistical power.

  • Controls: Include a vehicle control group and a positive control group (a standard-of-care chemotherapy for the chosen cancer model).

  • Dosing and Monitoring: Follow the same procedures for tumor implantation, dosing, and monitoring as in the DRF study. The study duration may be longer to observe significant tumor growth inhibition.

  • Data Analysis: Analyze differences in tumor growth between groups using appropriate statistical methods (e.g., ANOVA).

Data Presentation

Table 1: Hypothetical Results of a this compound Dose-Range Finding Study
Dose Group (mg/kg, IP, daily)NMean Body Weight Change (%)Tumor Growth Inhibition (%)Signs of Toxicity
Vehicle Control5+5.20None observed
105+3.115None observed
205-2.540Mild lethargy post-injection
405-18.565Significant lethargy, ruffled fur
803-25.0 (at Day 5)N/ASevere lethargy, ataxia; study terminated for this group
Conclusion: The MTD is estimated to be 40 mg/kg. The potential MED is around 20 mg/kg.
Table 2: Hypothetical Efficacy Study Design
GroupTreatmentNDose (mg/kg)Dosing Schedule
1Vehicle Control10N/ADaily, IP
2This compound (Low Dose)1020Daily, IP
3This compound (High Dose)1040Daily, IP
4Positive Control (e.g., Paclitaxel)1010Twice weekly, IV

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound DopamineR Dopamine Receptor This compound->DopamineR Antagonist? PI3K PI3K This compound->PI3K Inhibits? DopamineR->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Proliferation Cell Proliferation NFkB->Proliferation

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 In Vivo Dose Optimization Workflow start Start: Novel Compound (this compound) drf Dose-Range Finding Study (n=3-5/group) start->drf evaluate Evaluate Toxicity & Efficacy drf->evaluate evaluate->drf Toxicity too high/ No efficacy efficacy_study Definitive Efficacy Study (n=8-10/group) evaluate->efficacy_study MTD & MED Identified pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd end Optimal Dose Identified pk_pd->end

Caption: General workflow for in vivo dose optimization.

G cluster_2 Troubleshooting In Vivo Toxicity issue Unexpected Toxicity Observed check_vehicle Run Vehicle-Only Control Group issue->check_vehicle vehicle_toxic Is Vehicle Toxic? check_vehicle->vehicle_toxic change_vehicle Change Vehicle vehicle_toxic->change_vehicle Yes reduce_dose Reduce Dose or Frequency vehicle_toxic->reduce_dose No pk_analysis Conduct PK Analysis reduce_dose->pk_analysis

Caption: Decision tree for troubleshooting unexpected toxicity.

References

Technical Support Center: Troubleshooting Sibiricine Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Sibiricine in experimental assays. Given the limited specific data on this compound, this guidance is based on the general properties of isoquinoline (B145761) alkaloids and best practices for handling potentially unstable small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a bioactive isoquinoline alkaloid isolated from Corydalis crispa.[1] It is structurally related to other alkaloids like ochrobirine and ochotensine.[1] Its chemical formula is C₂₀H₁₇NO₆.[1]

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

Inconsistent results with this compound, like many isoquinoline alkaloids, can stem from its potential instability in aqueous solutions, particularly under certain pH, light, and temperature conditions. Degradation over the course of an experiment can lead to a decrease in the effective concentration of the active compound, resulting in high variability.

Q3: How can I minimize the degradation of this compound in my experimental setup?

To minimize degradation, it is crucial to control the experimental environment. This includes preparing fresh solutions for each experiment, protecting solutions from light, maintaining a stable and appropriate pH, and controlling the temperature. For long-term experiments, the stability of this compound in the specific assay medium should be pre-determined.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented, isoquinoline alkaloids can be susceptible to hydrolysis and photodegradation. Degradation may involve cleavage of functional groups or alterations to the core ring structure.

Q5: Are there known signaling pathways affected by this compound?

Specific signaling pathways modulated by this compound are not well-established in the currently available literature. However, other isoquinoline alkaloids are known to interact with various cellular targets, including neurotransmitter receptors and enzymes involved in cell signaling cascades like the NF-κB and MAPK pathways. It is plausible that this compound may also affect these or similar pathways.

Troubleshooting Guides

Issue 1: Loss of Potency or Activity Over Time in Cell Culture Experiments

Symptoms:

  • Decreased biological effect of this compound in assays repeated over several hours or days.

  • IC50 values increase with longer incubation times.

  • Inconsistent results between replicate plates or experiments run on different days.

Troubleshooting Workflow:

G cluster_0 Initial Checks A Inconsistent Activity Observed B Assess Stock Solution Stability A->B Is the stock solution stable? G Use low-passage cells A->G H Verify instrument performance A->H C Assess Working Solution Stability in Media B->C Yes F Prepare fresh stock solution B->F No/Unsure D Optimize Experimental Conditions C->D Is it stable for the assay duration? C->D No E Re-evaluate Results D->E G A Precipitation Observed B Check Stock Solution Concentration A->B C Optimize Solvent in Working Solution B->C Is it below solubility limit? D Modify Assay Buffer C->D E Consider Alternative Formulation D->E G This compound This compound Receptor Receptor This compound->Receptor Inhibition? IKK IKK Receptor->IKK Activation IkB IkB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression G This compound This compound Growth_Factor_Receptor Growth Factor Receptor This compound->Growth_Factor_Receptor Inhibition? Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation

References

Common pitfalls in Sibiricine extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sibiricine Extraction

Welcome to the technical support center for the extraction of this compound from natural sources. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of isolating this valuable isoquinoline (B145761) alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it typically extracted?

A1: this compound is a protoberberine-type isoquinoline alkaloid. It has been isolated from plant species of the Corydalis genus, such as Corydalis taliensis and Corydalis uniflora[1][2]. These plants are the primary natural sources for its extraction.

Q2: What are the general steps involved in the extraction and purification of this compound?

A2: The general workflow for this compound extraction involves the following key stages:

  • Raw Material Preparation: Drying and grinding of the plant material (Corydalis species) to increase the surface area for efficient extraction.

  • Solvent Extraction: Utilizing a suitable solvent system, often with adjusted pH, to selectively extract the alkaloids from the plant matrix.

  • Crude Extract Concentration: Removal of the solvent to obtain a concentrated crude extract.

  • Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.

  • Final Isolation and Characterization: Crystallization or drying of the purified compound and confirmation of its identity and purity using analytical methods.

Q3: Which analytical techniques are recommended for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method for the quantification of this compound and other Corydalis alkaloids[3][4][5]. These techniques offer high sensitivity and selectivity, allowing for accurate determination of the compound's concentration in extracts and purified fractions.

Troubleshooting Guide: Common Pitfalls in this compound Extraction

This guide provides a systematic approach to identifying and resolving common issues that can lead to low yields or poor purity of this compound.

Problem Area 1: Low Yield of Crude this compound Extract
Possible Cause Recommended Solution
Incorrect Plant Material or Low Alkaloid Content Verify the botanical identity of the Corydalis species. The concentration of alkaloids can vary based on the plant's age, geographical origin, and harvest time.
Inadequate Grinding of Plant Material Grind the dried plant material to a fine and uniform powder (e.g., 50 mesh) to maximize the surface area for solvent penetration.
Suboptimal Extraction Solvent The choice of solvent is critical. For Corydalis alkaloids, a 70% ethanol (B145695) solution has been shown to be effective. The polarity of the solvent should be optimized for the target alkaloid.
Incorrect pH of Extraction Solvent The extraction of alkaloids, which are basic compounds, is often enhanced in an alkaline environment. Adjusting the pH of the 70% ethanol solvent to around 10 with diluted ammonia (B1221849) can significantly improve the extraction efficiency of total alkaloids from Corydalis.
Insufficient Extraction Time or Temperature Reflux extraction for 60 minutes, repeated twice, has been found to be optimal for Corydalis alkaloids. However, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.
Poor Solvent-to-Solid Ratio A higher solvent-to-solid ratio can improve extraction efficiency. A ratio of 20:1 (solvent volume to plant material weight) is recommended for the extraction of Corydalis alkaloids.
Problem Area 2: Inefficient Purification of this compound
Possible Cause Recommended Solution
Presence of Water-Soluble Impurities Before chromatographic purification, consider a pre-purification step using a macroporous adsorption resin (e.g., NKA-9). Washing the resin with distilled water can remove water-soluble impurities.
Poor Resolution in Column Chromatography The choice of stationary and mobile phases is crucial. For the separation of alkaloids, silica (B1680970) gel is a common stationary phase. The mobile phase should be a gradient system of solvents with increasing polarity, such as a mixture of chloroform, methanol, and acidified water.
Co-elution with Structurally Similar Alkaloids Corydalis extracts contain numerous structurally similar alkaloids, which can make separation challenging. High-Speed Counter-Current Chromatography (HSCCC) can be a more effective technique for separating these complex mixtures.
Degradation of this compound During Purification This compound, like other protoberberine alkaloids, may be sensitive to changes in pH and prolonged exposure to light and high temperatures. It is advisable to work in a controlled environment and minimize the duration of the purification process.
Irreversible Adsorption on the Column Highly polar compounds can irreversibly adsorb to the stationary phase. Ensure the chosen solvent system is appropriate for eluting the target compound.

Quantitative Data Summary

While specific yield data for this compound is scarce in the literature, the following table summarizes the yields of total alkaloids from Corydalis species, which can provide a general benchmark.

Plant Species Extraction Method Total Alkaloid Yield Reference
Corydalis yanhusuoOptimized reflux with 70% ethanol (pH 10)>50% of the crude extract
Corydalis yanhusuoHot water extraction~12.7 mg/g of rhizome
Corydalis saxicolaHSCCC66.9 mg from 300 mg crude extract

Experimental Protocols

Protocol 1: Optimized Extraction of Total Alkaloids from Corydalis Species

This protocol is based on an optimized method for extracting alkaloids from Corydalis yanhusuo.

  • Preparation of Plant Material: Dry the rhizomes of the Corydalis species and grind them into a coarse powder (approximately 50 mesh).

  • Extraction Solvent Preparation: Prepare a 70% (v/v) ethanol solution. Adjust the pH of the solution to 10 using diluted ammonia.

  • Reflux Extraction:

    • Place 500 g of the powdered plant material in a round-bottom flask.

    • Add the 70% ethanol solvent at a liquid-to-solid ratio of 20:1.

    • Heat the mixture to reflux and maintain for 60 minutes.

    • After the first extraction, filter the mixture and collect the filtrate.

    • Return the plant residue to the flask and repeat the reflux extraction with fresh solvent for another 60 minutes.

    • Combine the filtrates from both extractions.

  • Concentration: Recover the ethanol from the combined filtrate using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Purification of Corydalis Alkaloids using Macroporous Resin

This protocol is a general procedure for the enrichment of alkaloids from a crude extract.

  • Sample Preparation: Dilute the crude alkaloid extract with distilled water.

  • Resin Column Preparation: Pack a column with NKA-9 macroporous adsorption resin and equilibrate it with distilled water.

  • Sample Loading: Load the diluted crude extract onto the column at a flow rate of 2 bed volumes (BV) per hour.

  • Washing: Wash the column with 5 BV of distilled water to remove water-soluble impurities.

  • Elution: Elute the alkaloids from the resin using 70% ethanol at a flow rate of 1.5 BV/h. Collect the eluate.

  • Concentration: Evaporate the ethanol from the eluate to obtain the purified total alkaloid fraction.

Visualizations

Extraction_Workflow Start Dried and Powdered Corydalis Plant Material Extraction Solvent Extraction (70% Ethanol, pH 10) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Macroporous Resin, Column Chromatography) Crude_Extract->Purification Pure_this compound Purified this compound Purification->Pure_this compound Troubleshooting_Low_Yield Start Low Yield of this compound Check_Material Is the plant material correctly identified and prepared? Start->Check_Material Optimize_Extraction Are the extraction parameters (solvent, pH, time, temp) optimized? Check_Material->Optimize_Extraction Yes Solution_Material Verify botanical source. Ensure fine powder. Check_Material->Solution_Material No Check_Purification Is there loss during purification? Optimize_Extraction->Check_Purification Yes Solution_Extraction Use 70% Ethanol at pH 10. Reflux for 2x 60 min. Optimize_Extraction->Solution_Extraction No Solution_Purification Optimize chromatography. Monitor fractions carefully. Check_Purification->Solution_Purification Yes End Improved Yield Check_Purification->End No Solution_Material->End Solution_Extraction->End Solution_Purification->End

References

Technical Support Center: Strategies to Reduce Compound-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with novel compounds.

Frequently Asked Questions (FAQs)

Q1: My test compound is causing significant cell death at its effective concentration. What are the first steps to manage this?

A1: The initial approach should be to confirm the cytotoxicity and then determine a strategy to mitigate it without compromising your primary research goals.

  • Confirm Cytotoxicity: Perform a dose-response experiment to determine the compound's half-maximal inhibitory concentration (IC50) for toxicity. Use a reliable cell viability assay, such as MTT or a lactate (B86563) dehydrogenase (LDH) release assay.

  • Optimize Exposure Time: Reduce the incubation time of the compound with the cells. It's possible that a shorter exposure is sufficient to observe the desired biological effect while minimizing toxicity.

  • Adjust Culture Conditions: The presence of serum proteins can sometimes reduce a compound's free concentration and its toxicity. Experiment with varying serum concentrations in your culture medium.

  • Identify the Mechanism of Cell Death: Understanding how the compound is killing the cells (e.g., apoptosis, necroptosis, ferroptosis) is crucial for selecting an appropriate mitigation strategy. This can be achieved through specific assays detailed in the troubleshooting guide below.

Q2: How can I determine if my compound is inducing apoptosis, necroptosis, or ferroptosis?

A2: You can use a combination of specific inhibitors and key molecular markers to distinguish between these cell death pathways.

  • For Apoptosis: Use the pan-caspase inhibitor Z-VAD-FMK. A rescue of cell viability after co-treatment with your compound and Z-VAD-FMK suggests apoptosis. Confirm by assaying for caspase-3 activation or using an Annexin V/Propidium Iodide (PI) assay.[1][2]

  • For Necroptosis: Use the RIPK1 inhibitor Necrostatin-1. An increase in cell viability upon co-treatment points to necroptosis. This can be confirmed by detecting the phosphorylation of MLKL via Western blot.

  • For Ferroptosis: Use the ferroptosis inhibitor Ferrostatin-1. A rescue from cell death indicates ferroptosis. This pathway is characterized by iron-dependent lipid peroxidation, which can be measured using the fluorescent probe C11-BODIPY.

Q3: The pan-caspase inhibitor Z-VAD-FMK is not rescuing my cells from cytotoxicity. What does this mean?

A3: If a pan-caspase inhibitor like Z-VAD-FMK does not prevent cell death, it strongly suggests that a caspase-independent cell death pathway is being activated. You should then investigate other regulated cell death mechanisms such as necroptosis or ferroptosis. It is also possible that at very high concentrations, your compound is causing unregulated necrosis.

Q4: Can I use a combination of inhibitors if I suspect multiple cell death pathways are activated?

A4: Yes, it is possible for a compound to induce multiple cell death pathways simultaneously. In such cases, a combination of inhibitors may be necessary to achieve a significant rescue of cell viability. For example, if a compound induces both apoptosis and necroptosis, co-treatment with both Z-VAD-FMK and Necrostatin-1 may be more effective than either inhibitor alone.

Troubleshooting Guide: Identifying and Mitigating Cytotoxicity

This guide provides a systematic approach to troubleshooting and reducing compound-induced cytotoxicity.

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause: Uneven cell seeding, edge effects in multi-well plates, or interference of the compound with the assay itself.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding and visually confirm even distribution.

    • Avoid using the outer wells of multi-well plates for experimental samples to minimize edge effects.

    • Validate results with an orthogonal method (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release).

Problem 2: The chosen inhibitor (e.g., Z-VAD-FMK, Necrostatin-1, Ferrostatin-1) is not reducing cytotoxicity.

  • Possible Cause: The concentration of the inhibitor may be suboptimal, or the primary cell death pathway is different from the one being targeted.

  • Solution:

    • Perform a dose-response experiment for the inhibitor to find its optimal concentration for your cell line and compound.

    • Systematically test inhibitors for other cell death pathways.

    • Consider that at high concentrations, your compound might be causing non-specific toxicity or necrosis that cannot be rescued by these specific inhibitors.

Quantitative Data Summary

The following tables summarize representative data on the efficacy of common inhibitors in rescuing cells from induced cytotoxicity.

Table 1: Efficacy of Apoptosis Inhibitor Z-VAD-FMK

Cell Line Apoptosis Inducer Z-VAD-FMK Conc. (µM) % Reduction in Cell Death (Approx.) Reference
Rat Cortical Neurons Oxygen-Glucose Deprivation 100 ~23%
Human Granulosa Cells Etoposide Not Specified Significant increase in viable cells

| HepG2 & Huh7 | MGCD0103 | 20 | 38-40% | |

Table 2: Efficacy of Necroptosis Inhibitor Necrostatin-1

Cell Line Necroptosis Inducer Necrostatin-1 Conc. (µM) % Increase in Cell Viability (Approx.) Reference
NRK-52E TNF-α + Antimycin A 20 From ~54% to ~72%
HT29 TBZ Not Specified Up to 77.1% viability

| L929 | TNF-α | 20 | Maximal inhibition of necrosis | |

Table 3: Efficacy of Ferroptosis Inhibitor Ferrostatin-1

Cell Line Ferroptosis Inducer Ferrostatin-1 Conc. (µM) Effect Reference
HT-22 Glutamate 12 Dose-dependently reduced cell death
BEAS-2B LPS Not Specified Significantly increased cell viability

| HT-1080 | Erastin | Varies (EC50) | Effective inhibition of cell death | |

Experimental Protocols

Protocol 1: Apoptosis Detection with Annexin V-FITC and Propidium Iodide (PI)

This protocol allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Induce apoptosis in your cell line using your test compound. Include both positive and negative controls.

  • Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and collect the cells.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution to the cell suspension. Gently vortex.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Protocol 2: Necroptosis Detection by Western Blot for Phosphorylated MLKL (p-MLKL)

This protocol detects the key downstream marker of necroptosis activation.

  • Cell Treatment: Induce necroptosis in your cells (e.g., with TNFα, a Smac mimetic, and Z-VAD-FMK).

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples by adding Laemmli sample buffer. Denature at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-MLKL overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. An increase in the p-MLKL band indicates necroptosis.

Protocol 3: Ferroptosis Detection by Lipid Peroxidation Assay using C11-BODIPY

This protocol measures lipid peroxidation, a hallmark of ferroptosis.

  • Cell Treatment: Treat cells with your compound of interest to induce ferroptosis.

  • Staining: Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS or HBSS.

  • Analysis by Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, the probe emits red fluorescence (~590 nm). Upon lipid peroxidation, the emission shifts to green (~510 nm).

  • Analysis by Flow Cytometry: For quantitative analysis, harvest the cells, resuspend them in buffer, and analyze on a flow cytometer, measuring the shift in fluorescence from the red to the green channel.

Visualizations: Signaling Pathways and Workflows

Cytotoxicity_Troubleshooting_Workflow Troubleshooting Workflow for Compound-Induced Cytotoxicity start Observe Cytotoxicity (e.g., poor cell health, low viability) confirm_toxicity Confirm with Viability Assay (MTT, LDH, etc.) start->confirm_toxicity is_toxic Is cytotoxicity confirmed at desired concentration? confirm_toxicity->is_toxic no_toxicity No significant toxicity. Proceed with primary experiment. is_toxic->no_toxicity No identify_pathway Identify Cell Death Pathway is_toxic->identify_pathway Yes test_apoptosis Test for Apoptosis: Co-treat with Z-VAD-FMK. Assay with Annexin V/PI. identify_pathway->test_apoptosis test_necroptosis Test for Necroptosis: Co-treat with Necrostatin-1. Assay for p-MLKL. identify_pathway->test_necroptosis test_ferroptosis Test for Ferroptosis: Co-treat with Ferrostatin-1. Assay for Lipid Peroxidation. identify_pathway->test_ferroptosis rescue_apoptosis Apoptosis is pathway. Use Z-VAD-FMK to mitigate. test_apoptosis->rescue_apoptosis rescue_necroptosis Necroptosis is pathway. Use Necrostatin-1 to mitigate. test_necroptosis->rescue_necroptosis rescue_ferroptosis Ferroptosis is pathway. Use Ferrostatin-1 to mitigate. test_ferroptosis->rescue_ferroptosis

Caption: A logical workflow for troubleshooting compound cytotoxicity.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNFα) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage / Cellular Stress Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis inhibitor Z-VAD-FMK (Pan-Caspase Inhibitor) inhibitor->Caspase8 inhibits inhibitor->Caspase9 inhibits inhibitor->Caspase3 inhibits

Caption: Key steps in the extrinsic and intrinsic apoptosis pathways.

Necroptosis_Signaling_Pathway Simplified Necroptosis Signaling Pathway Stimulus Stimulus (e.g., TNFα + z-VAD-FMK) RIPK1 RIPK1 Stimulus->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 recruits & activates Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates pMLKL p-MLKL (Phosphorylated) MLKL->pMLKL Oligomerization Oligomerization & Membrane Translocation pMLKL->Oligomerization Pore_Formation Pore Formation in Plasma Membrane Oligomerization->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis inhibitor Necrostatin-1 inhibitor->RIPK1 inhibits kinase activity

Caption: The core signaling cascade of necroptosis.

Ferroptosis_Signaling_Pathway Simplified Ferroptosis Signaling Pathway cluster_metabolism Metabolic Drivers cluster_peroxidation Lipid Peroxidation SystemXc System Xc- Cystine Cystine SystemXc->Cystine uptake Glutathione Glutathione (GSH) Cystine->Glutathione synthesis GPX4 GPX4 Glutathione->GPX4 cofactor for Lipid_ROS Lipid Peroxides (L-OOH) GPX4->Lipid_ROS detoxifies Iron Iron (Fe2+) Iron->Lipid_ROS catalyzes PUFA PUFA-PLs PUFA->Lipid_ROS substrate Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis inhibitor Ferrostatin-1 (Radical-Trapping Antioxidant) inhibitor->Lipid_ROS inhibits

Caption: Key components regulating ferroptotic cell death.

References

Technical Support Center: Synthesis of Sibiricine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Sibiricine.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Recrystallization Issues

Question: My synthesized this compound will not crystallize, even after cooling the solution. What should I do?

Answer: This is a common issue that can arise from several factors:

  • Too much solvent: The most frequent cause for crystallization failure is using an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures.[1][2] To address this, try boiling off some of the solvent to increase the concentration of this compound and then allow the solution to cool again.[1]

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it normally could at that temperature. Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Incorrect Solvent: The chosen solvent may not be ideal for this compound. An appropriate solvent should dissolve the compound when hot but have low solubility when cold.[3] You may need to experiment with different solvents or solvent mixtures.

Question: Instead of crystals, my this compound has "oiled out" and formed a liquid layer. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to a high concentration of impurities or a very low melting point of the compound.[1] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[1]

  • Allow the solution to cool very slowly. Insulating the flask can help promote the gradual formation of crystals instead of oil.[1]

  • If the problem persists, consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization.[1]

Question: My recrystallized this compound is still impure. What went wrong?

Answer: Impurities after recrystallization can be due to:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

  • Insoluble Impurities: If there were solid impurities in the hot solution that were not removed, they will contaminate the final product. Perform a hot filtration step to remove any undissolved material before cooling.

  • Insufficient Washing: After filtering the crystals, wash them with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Using too much washing solvent or warm solvent will dissolve some of your product.[6]

Column Chromatography Issues

Question: My this compound is not separating from impurities on the silica (B1680970) gel column.

Answer: Poor separation can be caused by several factors related to your solvent system and column packing:

  • Incorrect Solvent System (Eluent): The polarity of your eluent is critical. If the eluent is too polar, all compounds will travel quickly down the column with the solvent front, resulting in no separation. If it's not polar enough, your compounds will not move from the origin.

    • Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent should give your target compound (this compound) an Rf value of approximately 0.3.[7]

  • Poor Column Packing: Cracks, bubbles, or an uneven surface in the silica gel bed will lead to channeling, where the sample travels unevenly down the column, resulting in broad, poorly resolved bands.

    • Solution: Ensure the silica gel is packed uniformly. "Wet-packing" (slurrying the silica in the eluent before pouring) or "dry-packing" followed by careful tapping and solvent flushing can create a homogenous column bed.[8]

  • Overloading the Column: Applying too much sample for the amount of silica gel will exceed the column's separation capacity.

    • Solution: As a general rule, use about 20g to 100g of silica gel for every 1g of crude sample.[9]

Question: I can't find my compound after running the column.

Answer: There are a few possibilities if your compound seems to have disappeared:

  • Compound is still on the column: If the eluent was not polar enough, your compound may still be adsorbed to the top of the silica gel. Try flushing the column with a much more polar solvent.

  • Compound is colorless and eluted undetected: If this compound is not colored, you will need to analyze the collected fractions using TLC or another analytical technique to determine which fractions contain your product.

  • Compound decomposed on the silica: Some compounds are unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) appears.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the purity of my synthesized this compound? The first step is always to analyze the purity of your crude product using a technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will give you an idea of the number and nature of the impurities, which will help you choose the most appropriate purification method.

Q2: When should I choose recrystallization over column chromatography? Recrystallization is an excellent choice when you have a solid product and the impurities have different solubility profiles from your desired compound. It is often more cost-effective and can be scaled up more easily than chromatography for large amounts of material.[10] Column chromatography is preferable when you have a complex mixture with multiple components, when impurities have similar solubility to your product, or when your product is an oil.[11][12]

Q3: How do I select the right solvent for recrystallization? A good recrystallization solvent should:

  • Completely dissolve your compound (this compound) at its boiling point.

  • Dissolve your compound poorly at low temperatures (e.g., in an ice bath).

  • Either dissolve impurities very well at all temperatures or not dissolve them at all.

  • Not react with your compound. You can determine the best solvent by testing the solubility of small amounts of your crude product in various solvents.[2]

Q4: What is "flash chromatography" and how does it differ from gravity chromatography? Flash chromatography is a rapid form of column chromatography that uses pressure (typically from compressed air) to push the solvent through the column more quickly.[12] This results in a much faster separation compared to gravity chromatography, where the solvent moves through the column under its own weight.

Q5: How can I confirm the purity of my final this compound product? Purity should be assessed using multiple analytical techniques. A sharp melting point is a classic indicator of purity for a solid compound. Chromatographic methods like HPLC or Gas Chromatography (GC) can provide quantitative purity data (e.g., 99.5% pure).[13] Spectroscopic methods such as NMR can confirm the structure and reveal the presence of any remaining impurities.

Data Presentation: Purity Improvement

The following table provides hypothetical but typical data on the expected purity improvement for this compound using common purification techniques.

Purification TechniqueStarting Purity (Crude)Purity After 1st PassPurity After 2nd PassTypical Recovery RateNotes
Recrystallization 85%98%>99.5%70-90%Highly effective if a suitable solvent is found.[14] Recovery can be lower if the compound has significant solubility in the cold solvent.[2]
Flash Column Chromatography 85%95-99%N/A80-95%Excellent for separating multiple impurities. Purity depends on the resolution of compounds.[15]
Preparative HPLC 95%>99.8%N/A60-85%Used for achieving very high purity, often after a preliminary purification step.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude this compound in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, acetone, water, hexanes) at room temperature and at boiling. A good solvent will dissolve the solid when hot but not when cold.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[6]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Selection: Use TLC to find a solvent system that moves the this compound spot to an Rf of ~0.3 and provides good separation from impurity spots.[7]

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[16]

    • Fill the column with silica gel (slurry packing with the eluent is recommended to avoid air bubbles).[8]

    • Add a protective layer of sand on top of the silica bed.[16]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar, volatile solvent (like dichloromethane (B109758) or ethyl acetate).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to a dry powder.[9]

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).[16]

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

The following diagrams illustrate common workflows and logical relationships in the purification process.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Stage crude Crude this compound Product analysis Purity Analysis (TLC/HPLC) crude->analysis purification_choice Choose Method: Recrystallization or Chromatography analysis->purification_choice column Column Chromatography purification_choice->column Complex Mixture / Oil recrystal Recrystallization purification_choice->recrystal Solid Product combine Combine Pure Fractions column->combine final_analysis Final Purity & Characterization (HPLC, NMR, MP) recrystal->final_analysis evaporate Evaporate Solvent combine->evaporate evaporate->final_analysis pure_this compound Pure this compound final_analysis->pure_this compound

Caption: General workflow for the purification of synthesized this compound.

troubleshooting_flowchart cluster_yes Outcome: Crystals Formed cluster_no Outcome: No Crystals / Oil start Recrystallization Attempted q1 Did crystals form? start->q1 q2 Is the product pure? q1->q2 Yes q3 Did it 'oil out'? q1->q3 No success Purification Successful q2->success Yes a2 Action: Re-crystallize - Ensure slow cooling - Wash crystals properly q2->a2 No a2->start a1 Action: - Reduce solvent volume - Scratch flask / Add seed crystal q3->a1 No a3 Action: - Re-heat and add more solvent - Cool very slowly q3->a3 Yes a1->start a3->start a4 Consider Column Chromatography for initial purification a3->a4

Caption: Troubleshooting flowchart for common recrystallization problems.

References

Addressing batch-to-batch variability of Sibiricine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sibiricine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does its activity vary between batches?

A1: this compound is a bioactive natural product isolated from a plant source. Like many natural products, its chemical composition can vary from one batch to another. This variability can be attributed to a number of factors including the genetics of the plant, the geographical location and climate where it was grown, the time of harvest, and the specific methods used for extraction and purification.[1][2][3][4] These variations can lead to differences in the concentration of the active compound and the presence of other potentially interfering substances, resulting in inconsistent experimental outcomes.

Q2: How can I be sure that the batch of this compound I am using is of high quality?

A2: To ensure the quality of your this compound batch, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. This document should provide detailed information on the identity, purity, and concentration of the active compound, as well as the results of various quality control tests. For rigorous studies, it is also advisable to perform your own analytical validation to confirm the specifications of the batch.[5][6]

Q3: What are the key parameters I should check to ensure consistency between different batches of this compound?

A3: When comparing different batches of this compound, it is important to assess several key parameters to ensure consistency. These include the chemical fingerprint or profile, typically obtained using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), the purity of the compound, and its biological activity in a standardized assay.[2][7] Comparing these data points across batches will help you identify any significant variations that could impact your research.

Q4: My current batch of this compound is showing lower activity compared to previous batches. What could be the reason?

A4: A decrease in activity can be due to several factors. The most common reason is a lower concentration of the active component in the new batch. It is also possible that the compound has degraded during storage. Additionally, the presence of impurities or contaminants in the new batch could interfere with the assay and reduce the apparent activity.[8] We recommend re-testing the concentration and purity of your current batch and comparing it to the data from previous batches.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Steps
Batch-to-batch variability in this compound 1. Request the Certificate of Analysis (CoA) for each batch and compare the purity and concentration of the active compound. 2. Perform an in-house analytical validation (e.g., HPLC, LC-MS) to confirm the supplier's data. 3. If possible, test multiple batches side-by-side in your assay to determine the extent of variability.
Compound Degradation 1. Check the recommended storage conditions for this compound and ensure they have been followed. 2. Prepare fresh stock solutions for each experiment. 3. Consider performing a stability study on your stock solutions.
Assay Variability 1. Ensure that all assay parameters, such as cell density, incubation times, and reagent concentrations, are consistent between experiments. 2. Include appropriate positive and negative controls in every assay to monitor for variability.[9]
Issue 2: Poor Solubility of this compound
Possible Cause Troubleshooting Steps
Incorrect Solvent 1. Consult the technical data sheet for the recommended solvent for this compound. 2. If the recommended solvent is not compatible with your experimental system, test a range of other appropriate solvents.
Low Purity 1. Impurities can sometimes affect the solubility of a compound. Check the purity of your batch and consider further purification if necessary.
Precipitation in Media 1. Prepare a more concentrated stock solution in an appropriate solvent and then dilute it into your aqueous media. 2. Visually inspect the solution for any signs of precipitation after dilution.

Data Presentation

Table 1: Example Quality Control Data for Three Batches of this compound
Parameter Batch A Batch B Batch C
Purity (by HPLC) 98.5%95.2%99.1%
Marker Compound X (µg/mg) 5.24.15.5
IC50 in HT-29 Cells (µM) 1.22.51.1
Appearance White PowderOff-white PowderWhite Powder

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay Using MTT

This protocol describes a method for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HT-29) using the MTT assay.

Materials:

  • This compound (with a known concentration and purity)

  • HT-29 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Hemocytometer

  • CO2 incubator

Procedure:

  • Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize the cells and perform a cell count using a hemocytometer. Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture media to achieve the desired final concentrations. Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound to the wells. Include a vehicle control (media with DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

cluster_0 Factors Contributing to Batch-to-Batch Variability Genetics Genetic Variation in Plant Source Variability Batch-to-Batch Variability Genetics->Variability Environment Environmental Factors (Climate, Soil) Environment->Variability Harvest Harvesting Time & Method Harvest->Variability Processing Extraction & Purification Process Processing->Variability Storage Storage Conditions Storage->Variability

Caption: Factors influencing the batch-to-batch variability of natural products.

cluster_1 Quality Control Workflow for this compound Batches Start Receive New Batch of this compound CoA Review Certificate of Analysis Start->CoA HPLC HPLC Analysis (Purity & Identity) CoA->HPLC LCMS LC-MS Analysis (Impurity Profile) HPLC->LCMS Bioassay In Vitro Bioassay (Functional Activity) LCMS->Bioassay Compare Compare Data with Reference Standard Bioassay->Compare Accept Accept Batch Compare->Accept Meets Specs Reject Reject Batch Compare->Reject Out of Specs cluster_2 Hypothetical Signaling Pathway Modulated by this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase2 Kinase B This compound->Kinase2 Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene Expression TranscriptionFactor->Gene Regulates Response Cellular Response (e.g., Apoptosis) Gene->Response

References

Technical Support Center: Enhancing the Oral Bioavailability of Sibiricine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of enhancing the oral bioavailability of Sibiricine, a poorly water-soluble isoquinoline (B145761) alkaloid. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to guide your research.

Disclaimer: this compound is a known chemical entity, but specific data on its oral bioavailability and formulation are scarce in publicly available literature. The quantitative data and specific experimental outcomes presented here are illustrative, based on typical values for poorly soluble natural products, and are intended to serve as a practical guide for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability presumed to be low?

A1: this compound is a natural isoquinoline alkaloid.[1][2] Like many complex natural products, it possesses a rigid, multi-ring structure, which often leads to poor aqueous solubility. Low solubility is a primary obstacle to oral drug absorption, as a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3] Therefore, the bioavailability of orally administered this compound is expected to be low and variable.[4]

Q2: What are the essential first steps before attempting to enhance this compound's bioavailability?

A2: A thorough pre-formulation study is critical.[5] This foundational phase characterizes the physicochemical properties of the drug substance, which dictates the formulation strategy. Key pre-formulation studies include:

  • Solubility Profiling: Determining the solubility in water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8), and various pharmaceutical solvents and lipids.

  • Solid-State Characterization: Using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand the drug's crystallinity and thermal properties.

  • Permeability Assessment: Initial in vitro evaluation of the drug's ability to cross the intestinal barrier using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • LogP Determination: Measuring the partition coefficient to understand the drug's lipophilicity.

Q3: What are the primary strategies for enhancing the oral bioavailability of a compound like this compound?

A3: Strategies primarily focus on overcoming its poor solubility and/or low permeability. Leading approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanosizing (creating a nanosuspension) can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution. This is a highly effective method for overcoming solubility limitations.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents, such as in a Self-Emulsifying Drug Delivery System (SEDDS), can improve solubilization in the gut and facilitate absorption via lymphatic pathways.

Q4: How do I select the most promising formulation strategy for this compound?

A4: The choice depends on the specific challenges identified during pre-formulation studies. A systematic approach is recommended. The workflow diagram below illustrates a logical path for selecting and optimizing a formulation strategy.

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation & Optimization start Start: this compound API preform Pre-formulation Studies (Solubility, Permeability, Solid State) start->preform problem Identify Problem: Solubility-limited vs. Permeability-limited preform->problem sol_limited Solubility-Limited problem->sol_limited Low Solubility perm_limited Permeability-Limited problem->perm_limited Low Permeability asd Amorphous Solid Dispersion (ASD) sol_limited->asd nano Nanosuspension sol_limited->nano sedds Lipid-Based (SEDDS) sol_limited->sedds enhancers Formulate with Permeation Enhancers perm_limited->enhancers invitro In Vitro Dissolution & Permeability Testing asd->invitro nano->invitro sedds->invitro enhancers->invitro optimize Optimize Lead Formulations invitro->optimize invivo In Vivo Pharmacokinetic Study (Rodent Model) optimize->invivo final Select Candidate Formulation invivo->final

Caption: Workflow for enhancing this compound's oral bioavailability.

Troubleshooting Guides

Problem 1: My initial experiments confirm this compound has extremely low aqueous solubility (<1 µg/mL). What should I do next?

Answer: This is a classic solubility-limited absorption problem. Your goal is to increase the concentration of dissolved this compound in the gastrointestinal tract.

  • Step 1: Screen Enabling Formulations. Prepare several prototype formulations using different technology platforms.

    • Nanosuspension: Use wet-milling or high-pressure homogenization to reduce particle size. Screen different stabilizers to prevent particle aggregation.

    • Amorphous Solid Dispersion (ASD): Screen various polymers (e.g., PVP, HPMC-AS, Soluplus®) and drug loadings. Use a solvent evaporation (spray drying) or fusion (hot-melt extrusion) method for preparation.

    • SEDDS: Screen different oils, surfactants, and co-solvents for their ability to dissolve this compound and form a stable microemulsion upon dilution.

  • Step 2: Perform In Vitro Dissolution Testing. Use a USP II apparatus with biorelevant media (e.g., FaSSIF, FeSSIF) to compare the dissolution profiles of your formulations against the unformulated drug. The goal is to achieve and maintain a supersaturated concentration.

  • Step 3: Analyze Formulation Stability. Store the lead formulations under accelerated conditions (e.g., 40°C/75% RH) and check for physical changes. For ASDs, monitor for recrystallization using XRPD. For nanosuspensions, monitor for particle size changes. For SEDDS, check for phase separation.

Problem 2: My formulation improved solubility, but in vitro permeability in the Caco-2 assay is still low, and the efflux ratio is high (>2). What does this mean?

Answer: This suggests that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, limiting its absorption.

  • Step 1: Confirm Transporter Interaction. Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in permeability in the presence of the inhibitor confirms that efflux is a major barrier.

  • Step 2: Mitigate Efflux.

    • Incorporate Excipients: Some surfactants and polymers used in ASD or SEDDS formulations (e.g., Tween 80, Pluronic F68, Vitamin E TPGS) can inhibit P-gp and enhance permeability. Re-screen your formulations, prioritizing excipients with known P-gp inhibition properties.

    • Saturation of Transporters: High intestinal concentrations achieved by enabling formulations can sometimes saturate the transporters, allowing more drug to be absorbed. Your dissolution data can help determine if you are achieving a high enough concentration.

Problem 3: My in vivo pharmacokinetic study in rats shows high variability and no significant improvement in bioavailability with my new formulation.

Answer: High variability and poor in vitro - in vivo correlation (IVIVC) can stem from several issues. Use the following decision tree to troubleshoot.

Troubleshooting Low In Vivo Bioavailability

G start Low/Variable In Vivo Bioavailability check_dissolution Did the formulation show significant dissolution enhancement in vitro? start->check_dissolution check_permeability Is in vitro permeability (e.g., Caco-2) adequate? check_dissolution->check_permeability Yes reformulate Reformulate to improve dissolution (e.g., different polymer, higher energy input) check_dissolution->reformulate No check_stability Is the formulation stable in GI fluids (precipitation)? check_permeability->check_stability Yes add_enhancers Incorporate permeation enhancers or efflux inhibitors check_permeability->add_enhancers No check_metabolism Is this compound susceptible to high first-pass metabolism? check_stability->check_metabolism Yes add_precip_inhibitor Add precipitation inhibitor (e.g., HPMC) to formulation check_stability->add_precip_inhibitor No final_cause Likely cause identified. Re-design formulation. check_metabolism->final_cause Yes check_metabolism->final_cause No (Other issues: analytical, protocol error) reformulate->start add_enhancers->start add_precip_inhibitor->start investigate_metabolism Perform in vitro metabolism studies (liver microsomes) investigate_metabolism->final_cause

Caption: Decision tree for troubleshooting poor in vivo results.

Data Presentation

Clear data presentation is crucial for comparing formulation strategies.

Table 1: Physicochemical Properties of this compound (Illustrative)

Property Value Method
Molecular Weight 367.4 g/mol Mass Spectrometry
LogP 1.9 Calculated/Experimental
pKa (Not Available) Potentiometric Titration
Crystalline Form Form I XRPD

| Melting Point | >200°C (Decomposition) | DSC |

Table 2: Equilibrium Solubility of this compound at 37°C (Illustrative)

Medium Solubility (µg/mL)
Water 0.5 ± 0.1
pH 1.2 Buffer (SGF) 0.8 ± 0.2
pH 6.8 Buffer (SIF) 0.4 ± 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF) 2.5 ± 0.5

| Fed State Simulated Intestinal Fluid (FeSSIF) | 15.0 ± 2.1 |

Table 3: Pharmacokinetic Parameters of Different this compound Formulations in Rats (20 mg/kg Oral Dose, Illustrative Data)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Unformulated API (Suspension) 55 ± 15 2.0 250 ± 70 100% (Reference)
Nanosuspension (5% w/w) 210 ± 50 1.5 1150 ± 210 460%
ASD (20% drug load in HPMC-AS) 450 ± 95 1.0 2800 ± 450 1120%

| SEDDS (10% w/w) | 380 ± 80 | 1.0 | 2550 ± 390 | 1020% |

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using PAMPA

  • Objective: To rapidly screen the passive permeability of this compound.

  • Materials: PAMPA plate system (e.g., 96-well format), phosphatidylcholine in dodecane (B42187) solution, phosphate-buffered saline (PBS), DMSO, this compound stock solution.

  • Method:

    • Coat the filter of the donor plate with 5 µL of the lipid solution.

    • Fill the acceptor plate wells with 300 µL of PBS (with 1-5% DMSO to maintain sink conditions).

    • Add 300 µL of the this compound solution (e.g., 10 µM in PBS) to the donor plate wells.

    • Assemble the donor and acceptor plates and incubate for 4-18 hours at room temperature with gentle shaking.

    • After incubation, determine the concentration of this compound in both donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the provided formula from the assay kit manufacturer.

Protocol 2: Development of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Objective: To prepare an ASD of this compound to enhance its solubility and dissolution rate.

  • Materials: this compound, polymer (e.g., HPMC-AS, PVP K30, Soluplus®), organic solvent (e.g., methanol, acetone, dichloromethane), spray dryer.

  • Method:

    • Select a volatile solvent system that dissolves both this compound and the chosen polymer.

    • Prepare a spray solution by dissolving this compound and the polymer at a specific ratio (e.g., 20% drug load: 200 mg this compound, 800 mg polymer). Total solid content should typically be 1-10% w/v.

    • Optimize spray drying parameters: inlet temperature, spray rate, and atomization gas flow. These must be set to ensure efficient solvent evaporation without causing thermal degradation of the drug.

    • Collect the resulting powder from the cyclone.

    • Perform secondary drying under vacuum to remove residual solvent.

    • Characterize the ASD powder for drug content, particle morphology (SEM), and amorphicity (XRPD).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the oral bioavailability of a this compound formulation compared to a control.

  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Method:

    • Divide rats into groups (n=5-6 per group), e.g., Group 1 (Control: API suspension) and Group 2 (Test: ASD formulation).

    • Administer the formulations via oral gavage at a dose of 20 mg/kg.

    • Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS bioanalytical method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate the relative bioavailability of the test formulation compared to the control.

Postulated Signaling Pathway for this compound

Isoquinoline alkaloids are known to exhibit a wide range of pharmacological activities, including neuroprotective and anti-inflammatory effects. These effects are often mediated through modulation of key cellular signaling pathways. While the specific pathway for this compound is not defined, a plausible mechanism could involve the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, growth, and inflammation.

G This compound This compound receptor Cell Surface Receptor (e.g., GPCR, RTK) This compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt Activates mtor mTORC1 akt->mtor Activates nfkb_path IKK akt->nfkb_path Inhibits apoptosis Apoptosis akt->apoptosis Inhibits survival Cell Survival & Growth mtor->survival Promotes nfkb NF-κB nfkb_path->nfkb Activates inflammation Inflammation (Pro-inflammatory cytokines) nfkb->inflammation Promotes

Caption: Postulated PI3K/Akt signaling pathway modulated by this compound.

References

Modifying experimental protocols for better Sibiricine results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols for Sibiricine and achieve improved results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to exert its anti-inflammatory effects by modulating the mTOR/NF-κB signaling pathway. It is believed to reverse the lipopolysaccharide (LPS)-induced inflammatory response by decreasing the phosphorylation of key proteins in this pathway, such as p-mTOR and p-NF-κB p65, and reducing the expression of pro-inflammatory cytokines like TNF-α.[1]

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

A2: For initial experiments, a dose-response curve is recommended to determine the optimal concentration. Based on preliminary studies, a starting range of 1 µM to 50 µM is suggested for most cell lines.

Q3: How should this compound be stored?

A3: this compound powder should be stored at -20°C. For creating stock solutions, dissolve this compound in DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

High variability in cell viability assays can obscure the true effect of this compound.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Inconsistent cell seeding densityEnsure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette.Reduced well-to-well variability in cell numbers.
Edge effects in microplatesAvoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.Minimized evaporation and temperature gradients, leading to more consistent results across the plate.[2]
ContaminationRegularly test cell cultures for mycoplasma. Use sterile techniques and antibiotic/antimycotic solutions in the culture medium.Healthy cell cultures and more reliable assay performance.
Inconsistent drug preparationPrepare fresh dilutions of this compound from a stock solution for each experiment. Vortex thoroughly before adding to cells.Consistent and accurate drug concentrations delivered to the cells.

Experimental Protocol: Optimizing Resazurin-Based Viability Assays

This protocol aims to standardize resazurin-based viability assays to improve data reliability.[3]

  • Cell Seeding: Seed cells at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate and incubate for 24 hours.

  • This compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Addition: Add resazurin solution to a final concentration of 10% and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure fluorescence at an excitation/emission wavelength of 560/590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Aim for a coefficient of variation (CV) below 15%.

Issue 2: Inconsistent Results in Western Blotting for Phosphorylated Proteins

Detecting changes in phosphorylated proteins like p-mTOR and p-NF-κB can be challenging.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Protein degradation or dephosphorylationWork quickly and on ice during protein extraction. Add phosphatase and protease inhibitors to the lysis buffer.Preservation of protein phosphorylation states and integrity.
Low protein yieldEnsure complete cell lysis by using an appropriate lysis buffer and mechanical disruption (e.g., sonication) if necessary.Sufficient protein concentration for Western blot analysis.
Poor antibody performanceUse antibodies validated for the specific application and target. Optimize antibody dilution and incubation times.Strong and specific signal for the target protein.
Inefficient protein transferVerify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.Efficient transfer of proteins from the gel to the membrane.

Experimental Protocol: Western Blot for p-mTOR and p-NF-κB p65

  • Cell Lysis: After treatment with this compound and LPS, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, total mTOR, p-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Visualizations

Sibiricine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates mTOR mTOR TLR4->mTOR Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->mTOR Inhibits This compound->IKK Inhibits Inflammation Inflammatory Response (e.g., TNF-α) mTOR->Inflammation Promotes NFkB NF-κB p65 NFkB->Inflammation Promotes IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases

Caption: Proposed signaling pathway of this compound in LPS-induced inflammation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound +/- LPS start->treat viability Cell Viability Assay (Resazurin) treat->viability western Western Blot (p-mTOR, p-NF-κB) treat->western elisa ELISA (TNF-α) treat->elisa data_viability Analyze Viability Data viability->data_viability data_western Densitometry Analysis western->data_western data_elisa Analyze Cytokine Levels elisa->data_elisa

Caption: General experimental workflow for assessing this compound's effects.

References

Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Potential of Sibiricine and Berberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sibiricine, a lesser-known isoquinoline (B145761) alkaloid, and Berberine, a well-characterized compound of the same class. The comparison focuses on their potential as anti-inflammatory agents, specifically their ability to modulate Tumor Necrosis Factor-alpha (TNF-α) production. While robust experimental data for Berberine is readily available, quantitative data for this compound is currently absent in publicly accessible literature. This guide, therefore, draws inferences about this compound's potential activity from studies on the crude plant extract from which it is isolated.

Introduction to the Compounds

This compound is a bioactive isoquinoline alkaloid isolated from Corydalis crispa, a medicinal plant found in the Himalayas.[1] While the plant's extracts have demonstrated significant anti-inflammatory properties, the specific contribution and mechanism of this compound itself have not been elucidated.

Berberine is a well-studied isoquinoline alkaloid present in several plants, including those of the Berberis genus (e.g., Barberry). It has a long history of use in traditional medicine and has been extensively investigated for its broad pharmacological effects, including potent anti-inflammatory, anti-diabetic, and anti-cancer activities. Its mechanism of action in inflammatory pathways is well-documented.

Quantitative Data on Anti-Inflammatory Activity

The following table summarizes the available data on the inhibition of TNF-α production in Lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells. This in vitro model is a standard for assessing inflammatory responses.

ParameterThis compoundBerberine
Compound Class Isoquinoline AlkaloidIsoquinoline Alkaloid
Source Corydalis crispa[1]Berberis species, Coptis chinensis, etc.
Biological Activity Anti-inflammatory (Inferred)Anti-inflammatory
Target Pathway NF-κB Pathway (Hypothesized)NF-κB Pathway
IC₅₀ (TNF-α Inhibition) Data not available~25-50 µM (in THP-1 cells)
Supporting Evidence Crude extracts of Corydalis crispa significantly inhibit TNF-α production in LPS-activated THP-1 cells.Markedly attenuates LPS-induced TNF-α secretion in THP-1 cells.[1]

Note: The activity of this compound is inferred from the significant anti-inflammatory effects observed in the crude extracts of its source plant, Corydalis crispa. Further studies are required to isolate and quantify the specific activity of this compound.

Mechanism of Action & Signaling Pathways

The primary signaling pathway implicated in LPS-induced inflammation in monocytic cells is the Nuclear Factor-kappa B (NF-κB) pathway. LPS, a component of gram-negative bacteria, binds to Toll-Like Receptor 4 (TLR4) on the cell surface, initiating a cascade that leads to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines like TNF-α.

Berberine: A Known NF-κB Inhibitor

Berberine exerts its anti-inflammatory effects by directly targeting key components of the NF-κB signaling cascade. Experimental evidence shows that Berberine can inhibit the phosphorylation and subsequent degradation of IκBα (Inhibitor of NF-κB). This action prevents the p65 subunit of NF-κB from translocating to the nucleus, thereby blocking the transcription of the TNF-α gene. Some studies also suggest Berberine may directly interact with IKKα, an upstream kinase in the pathway.[1][2]

This compound: A Hypothesized Mechanism

Given that crude extracts of Corydalis crispa inhibit TNF-α production and that many isoquinoline alkaloids share common mechanisms, it is hypothesized that this compound may also act as an inhibitor of the NF-κB pathway. This potential mechanism, however, requires experimental validation.

Signaling Pathway Diagram

The following diagram illustrates the LPS-induced NF-κB signaling pathway and highlights the inhibitory action of Berberine, which represents a potential mechanism for this compound.

NF-kB Signaling Pathway cluster_nucleus Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa Degradation NFkB_IkBa->NFkB Release NFkB_nuc NF-κB TNFa_mRNA TNF-α mRNA TNFa_Protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_Protein Translation Berberine Berberine Berberine->IKK Inhibits TNFa_gene TNF-α Gene NFkB_nuc->TNFa_gene Binds to Promoter TNFa_gene->TNFa_mRNA

Caption: LPS-induced NF-κB pathway for TNF-α production.

Experimental Protocols

This section details a representative protocol for evaluating the in vitro anti-inflammatory activity of a test compound by measuring TNF-α inhibition in LPS-stimulated THP-1 cells.

Assay for TNF-α Inhibition in LPS-Stimulated THP-1 Cells

1. Cell Culture and Maintenance:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Experimental Procedure:

  • Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound or Berberine) in the culture medium. Add the compounds to the designated wells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TNF-α inhibitor).

  • LPS Stimulation: Following pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for TNF-α production and secretion.

3. Measurement of TNF-α:

  • Sample Collection: Centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.

  • The basic steps of the sandwich ELISA include:

    • Adding supernatants and standards to a plate pre-coated with a TNF-α capture antibody.
    • Incubating to allow TNF-α to bind.
    • Washing the plate and adding a biotin-conjugated detection antibody.
    • Incubating and washing again, followed by the addition of a streptavidin-HRP enzyme conjugate.
    • Adding a substrate (e.g., TMB) to develop a colorimetric signal.
    • Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using the known concentrations of the TNF-α standard.

  • Calculate the TNF-α concentration in each sample by interpolating from the standard curve.

  • Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TNF-α production) using non-linear regression analysis.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture THP-1 Cells Plate Seed Cells into 96-Well Plate Culture->Plate Pretreat Pre-treat with Compound/Vehicle Plate->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 4-6h at 37°C Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform TNF-α ELISA Collect->ELISA Analyze Calculate % Inhibition & IC50 Value ELISA->Analyze

References

Validation of Sibiricine's efficacy in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

No Evidence Found for "Sibiricine" in Scientific Literature

Initial searches for the efficacy and mechanism of action of a compound named "this compound" have yielded no results in scientific and medical databases. It is possible that "this compound" is a misspelling of other therapeutic agents, such as Sibutramine (B127822) or Sibeprenlimab, or that it is a compound not yet described in publicly available research.

This guide will instead provide information on Sibutramine and Sibeprenlimab, two distinct drugs with different therapeutic applications, which were identified during the search. We will detail their respective mechanisms of action, clinical trial data, and comparisons with alternative treatments.

Sibutramine: An Overview

Sibutramine is a medication that was formerly used to treat obesity. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), promoting a feeling of satiety and thereby reducing food intake.

Efficacy in Obesity Management

A multicenter, randomized Phase IV study evaluated the efficacy and safety of a drug containing sibutramine and metformin (B114582) compared to one with sibutramine and microcrystalline cellulose (B213188) in patients with alimentary obesity.[1] The trial, conducted in Russia, involved 240 patients over a 180-day treatment period.[1]

Comparison with Alternatives

While direct comparative efficacy data for sibutramine against a wide range of alternatives is limited in the provided search results, it's important to note that due to cardiovascular safety concerns, sibutramine has been withdrawn from the market in many countries. Current alternatives for obesity management include lifestyle modification, other pharmacotherapeutic agents with different mechanisms of action, and bariatric surgery.

Experimental Protocols

The aforementioned Phase IV study followed an open-label, randomized, comparative design. Patients with a BMI >30 kg/m2 and a history of failed non-pharmacological treatment were included.[1] The primary intervention consisted of daily oral administration of either a combination of 850 mg metformin and 10 mg sibutramine or 10 mg sibutramine and 158.5 mg microcrystalline cellulose.[1] Dose adjustments were made after 30 days if a weight loss of at least 2 kg was not achieved.[1]

Sibeprenlimab: An Overview

Sibeprenlimab is an investigational monoclonal antibody being evaluated for the treatment of Immunoglobulin A Nephropathy (IgAN), a chronic kidney disease.

Mechanism of Action

Sibeprenlimab is designed to block the action of A PRoliferation-Inducing Ligand (APRIL), which is a key factor in the pathogenesis of IgAN.[2] By inhibiting APRIL, sibeprenlimab aims to reduce the production of pathogenic galactose-deficient IgA1 (Gd-IgA1) and the formation of immune complexes that cause kidney damage.[2]

Efficacy in IgA Nephropathy

A Phase 3 clinical trial (VISIONARY study, NCT05248646) is currently evaluating the efficacy and safety of sibeprenlimab in adults with IgAN.[3] An interim analysis of this study showed that sibeprenlimab met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in the urine protein-to-creatinine ratio (uPCR) after nine months of treatment compared to placebo.[2] The study is ongoing to assess the long-term effects on kidney function.[2][3]

Comparison with Alternatives

The current standard of care for IgAN is supportive, focusing on blood pressure control and reduction of proteinuria using renin-angiotensin system blockers. Other emerging therapies for IgAN are also in development, but a direct comparative analysis with sibeprenlimab is not available in the provided search results.

Experimental Protocols

The VISIONARY study is a multicenter, randomized, double-blind, placebo-controlled trial.[3] Participants with biopsy-confirmed IgAN and an estimated glomerular filtration rate (eGFR) ≥ 30 mL/min/1.73 m^2 are randomized to receive either 400 mg of sibeprenlimab subcutaneously every four weeks or a placebo, in addition to maximally tolerated standard-of-care therapy.[3] The primary outcome measure is the relative change from baseline in uPCR at nine months.[3]

Signaling Pathway of Sibeprenlimab in IgA Nephropathy

The following diagram illustrates the proposed mechanism of action of sibeprenlimab in the context of IgA Nephropathy.

Sibeprenlimab_MoA cluster_pathogenesis IgAN Pathogenesis cluster_intervention Therapeutic Intervention B_Cell B Cell APRIL APRIL Gd_IgA1 Pathogenic Gd-IgA1 APRIL->Gd_IgA1 Promotes Production Immune_Complex Immune Complex Formation Gd_IgA1->Immune_Complex Kidney_Damage Kidney Damage Immune_Complex->Kidney_Damage Deposition in Glomeruli Sibeprenlimab Sibeprenlimab Blockade Sibeprenlimab->Blockade caption Mechanism of Action of Sibeprenlimab in IgAN

Caption: Mechanism of Action of Sibeprenlimab in IgAN.

Experimental Workflow for the VISIONARY Study

The diagram below outlines the general workflow for a patient participating in the VISIONARY clinical trial.

Visionary_Workflow Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_Group Sibeprenlimab 400mg SC Q4W + Standard of Care Randomization->Treatment_Group Placebo_Group Placebo SC Q4W + Standard of Care Randomization->Placebo_Group Follow_Up 9-Month Follow-up Treatment_Group->Follow_Up Placebo_Group->Follow_Up Primary_Endpoint Primary Endpoint Assessment (Change in uPCR) Follow_Up->Primary_Endpoint Long_Term_Follow_Up Continued Blinded Follow-up (up to 24 months) Primary_Endpoint->Long_Term_Follow_Up Final_Analysis Final Analysis (eGFR slope) Long_Term_Follow_Up->Final_Analysis caption Patient Workflow in the VISIONARY Clinical Trial

Caption: Patient Workflow in the VISIONARY Clinical Trial.

References

Cross-validation of Sibiricine's Effects in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Sibiricine" did not yield specific results in the current scientific literature. This guide proceeds under the assumption that the intended compound of interest is Silibinin , a well-researched natural flavonoid derived from milk thistle. The following data and protocols are based on published studies on Silibinin.

This guide provides a comparative analysis of Silibinin's anti-cancer effects across various cell lines, juxtaposed with the performance of standard chemotherapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in pre-clinical and translational research.

Comparative Analysis of Cytotoxicity

The anti-proliferative effects of Silibinin and selected comparator drugs were evaluated across a panel of human cancer cell lines, including hepatocellular carcinoma, breast cancer, and colorectal cancer. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of the cell population, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

Cell LineCancer TypeSilibinin IC50 (µM)Comparator DrugComparator IC50 (µM)
Hepatocellular Carcinoma
HuH7Liver>180[1][2]Sorafenib (B1663141)3.5 - 11.03[3][4][5]
HepG2LiverNot explicitly stated, but growth inhibition observed[1][2][6][7]Sorafenib4.79 - 7.10[3][4]
Hep3BLiverNot explicitly stated, but growth inhibition observed[1][2][6]Sorafenib3[8]
PLC/PRF/5LiverNot explicitly stated, but growth inhibition observed[1][2]SorafenibNot readily available
Breast Cancer
MCF-7Breast (ER+)150 - 370[9][10]Doxorubicin (B1662922)0.69 - 9.908[11]
T47DBreast (ER+)IC50 not specified, but more sensitive than MCF-7[12]Doxorubicin8.53[13]
MDA-MB-231Breast (Triple-Negative)100[9]Doxorubicin0.69 - 3.16[11]
MDA-MB-468Breast (Triple-Negative)50[9]Doxorubicin0.27 - 0.49[11][13]
Colorectal Cancer
CT26Colon (Mouse)~50 (at 24h)[14]Oxaliplatin (B1677828)48[15]
5-Fluorouracil (B62378)Not readily available for CT26

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Silibinin, Doxorubicin) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12][16][17][18][19]

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: The plate is placed on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Preparation and Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.

  • Harvesting and Fixation: Adherent and floating cells are collected, washed with ice-cold PBS, and fixed by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing. The cells are then incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are centrifuged, the ethanol is removed, and the cell pellet is washed with PBS. The cells are then resuspended in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI) (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[14][20][21]

  • Flow Cytometric Analysis: The stained cells are incubated in the dark for 30 minutes at room temperature before being analyzed on a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[20][21][22]

Western Blotting for Protein Expression

This method is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with the test compound, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Signaling Pathways and Experimental Workflows

Silibinin's Effect on the PI3K/Akt Signaling Pathway

Silibinin has been shown to modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth. In several cancer cell lines, Silibinin treatment leads to the upregulation of the tumor suppressor PTEN. PTEN dephosphorylates PIP3 to PIP2, thereby inhibiting the activation of Akt. The downstream consequences include a decrease in the phosphorylation of mTOR and other effector proteins, ultimately leading to reduced cell proliferation and induction of apoptosis.[1][2][11][24][25][26]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) Akt Akt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Silibinin Silibinin Silibinin->PTEN Upregulates Silibinin->pAkt Inhibits

Caption: Silibinin's mechanism on the PI3K/Akt pathway.

General Experimental Workflow for Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing the effect of a compound on cell viability using the MTT assay. This process is fundamental in pre-clinical drug screening to determine the cytotoxic potential of novel therapeutic agents.

G cluster_workflow Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound/Comparators A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for cell viability (MTT) assay.

References

Independent Verification of Sibiricine's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of published bioactivity data for the isoquinoline (B145761) alkaloid, Sibiricine. While its isolation from the Bhutanese medicinal plant Corydalis crispa was reported in 2012, subsequent independent verification and quantitative evaluation of its biological effects are not available in peer-reviewed publications. This guide provides a comparative analysis of two structurally related and well-studied isoquinoline alkaloids, Protopine and Berberine (B55584), for which significant experimental data exists. This comparison aims to offer a valuable resource for researchers interested in the potential bioactivities of this class of compounds.

Lack of Quantitative Data for this compound

The initial and only identified study mentioning this compound, "Phytochemical and biological activity studies of the Bhutanese medicinal plant Corydalis crispa" by Wangchuk et al. (2012), successfully isolated the compound. However, this publication does not contain any quantitative biological data, such as IC50 values, for this compound itself. The study did report anti-inflammatory activity for the crude extract of the plant and acetylcholinesterase inhibitory and antiplasmodial activities for other alkaloids isolated from the same source. At present, no independent studies have been published to verify or quantify the bioactivity of this compound.

Comparative Analysis of Alternative Isoquinoline Alkaloids

Given the lack of data for this compound, this guide focuses on two prominent isoquinoline alkaloids, Protopine and Berberine, which have been extensively studied for a range of biological activities. The following sections present a comparative summary of their performance in acetylcholinesterase inhibition, anti-inflammatory, and antiplasmodial assays, supported by experimental data from various independent studies.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative bioactivity data for Protopine and Berberine. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, variations in reported IC50 values can be attributed to differences in assay protocols, cell lines, and reagents used in the respective studies.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 (µM)Source
Protopine30.5[1]
Berberine0.44[2][3]
Berberine0.37 - 0.58[2]

Table 2: Anti-inflammatory Activity (TNF-α Inhibition)

CompoundBioactivityCell LineNotesSource
ProtopineReduces pro-inflammatory cytokinesRaw 264.7 cellsSpecific IC50 for TNF-α not provided.[4]
BerberineInhibits TNF-α expressionHuman Aortic Endothelial Cells (HAECs)Dose-dependent inhibition.
BerberineInhibits TNF-α productionHuman lung cells (A-549, HFL1, U-937)Dose-dependent and cell type-independent.
BerberineReduces TNF-α productionMacrophagesEffect mediated through PPARγ pathway.

Table 3: Antiplasmodial Activity

CompoundIC50 (µg/mL)Plasmodium StrainSource
ProtopineData not available-
Berberine40P. berghei (in vitro)
BerberineNot specifiedP. falciparum (in vitro)Potency comparable to quinine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Acetylcholinesterase (AChE) Inhibitory Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion (TNB), which is measured colorimetrically at 412 nm.

Typical Protocol:

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in buffer)

    • ATCI solution (14 mM in deionized water)

    • AChE enzyme solution (e.g., from electric eel)

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Procedure (96-well plate format):

    • Add buffer, DTNB solution, and the test compound at various concentrations to the wells.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Start the colorimetric reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Determine the percentage of enzyme inhibition for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Anti-inflammatory Assay (TNF-α Inhibition in LPS-activated THP-1 cells)

This cell-based assay is used to evaluate the potential of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.

Principle: The human monocytic cell line, THP-1, can be differentiated into macrophage-like cells. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, these cells produce and secrete inflammatory cytokines, including TNF-α. The amount of TNF-α released into the cell culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Typical Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

    • Differentiate the monocytes into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • LPS Stimulation and Treatment:

    • Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours) to induce TNF-α production.

  • TNF-α Quantification (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Determine the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits TNF-α production by 50%.

Antiplasmodial Assay (Plasmodium falciparum Growth Inhibition)

This in vitro assay is used to screen compounds for their ability to inhibit the growth of the malaria parasite, Plasmodium falciparum.

Principle: P. falciparum is cultured in human red blood cells. The growth of the parasite can be quantified by measuring the incorporation of a radiolabeled nucleic acid precursor (e.g., [3H]-hypoxanthine) or by using fluorescent dyes that bind to parasite DNA (e.g., SYBR Green I).

Typical Protocol:

  • Parasite Culture:

    • Maintain a continuous culture of a specific P. falciparum strain (e.g., chloroquine-sensitive or resistant strains) in human red blood cells in a suitable culture medium.

    • Synchronize the parasite culture to a specific life stage (e.g., ring stage).

  • Drug Treatment:

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Add the synchronized parasite culture to the wells.

    • Incubate the plates under controlled atmospheric conditions (low oxygen, high carbon dioxide) at 37°C for a defined period (e.g., 48-72 hours).

  • Growth Measurement (SYBR Green I Assay):

    • Lyse the red blood cells to release the parasites.

    • Add SYBR Green I dye, which fluoresces upon binding to DNA.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each concentration of the test compound compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and the logical relationship of the comparative analysis.

Experimental_Workflow_AChE cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Reagents (Buffer, DTNB, ATCI, AChE) Mix Mix Reagents & Test Compound Reagents->Mix Test_Compound Test Compound (this compound/Alternative) Test_Compound->Mix Preincubation Pre-incubation (e.g., 37°C) Mix->Preincubation Add_Substrate Add ATCI Substrate Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance (412 nm) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Experimental_Workflow_Anti_Inflammatory cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_quantification Quantification cluster_analysis Data Analysis THP1_Culture Culture THP-1 Monocytes Differentiation Differentiate with PMA THP1_Culture->Differentiation Pretreat Pre-treat with Test Compound Differentiation->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA TNF-α ELISA Collect_Supernatant->ELISA Calculate_Inhibition Calculate % Inhibition of TNF-α Production ELISA->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Experimental_Workflow_Antiplasmodial cluster_prep Preparation cluster_incubation Incubation cluster_measurement Growth Measurement cluster_analysis Data Analysis Parasite_Culture Culture & Synchronize P. falciparum Treat Add Parasite Culture to Compound Plate Parasite_Culture->Treat Test_Compound Test Compound Dilutions Test_Compound->Treat Incubate Incubate (48-72h) Treat->Incubate Lyse_Cells Lyse Red Blood Cells Incubate->Lyse_Cells Add_Dye Add SYBR Green I Dye Lyse_Cells->Add_Dye Measure_Fluorescence Measure Fluorescence Add_Dye->Measure_Fluorescence Calculate_Inhibition Calculate % Growth Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Logical_Relationship cluster_bioactivity Reported Bioactivities This compound This compound AChE AChE Inhibition This compound->AChE Potential (Unquantified) Anti_Inflammatory Anti-inflammatory This compound->Anti_Inflammatory Potential (Unquantified) Antiplasmodial Antiplasmodial This compound->Antiplasmodial Potential (Unquantified) Protopine Protopine (Alternative 1) Protopine->AChE IC50: 30.5 µM Protopine->Anti_Inflammatory Activity Reported Berberine Berberine (Alternative 2) Berberine->AChE IC50: ~0.4 µM Berberine->Anti_Inflammatory Activity Reported Berberine->Antiplasmodial Activity Reported

References

Evaluating the reproducibility of Sibiricine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

An evaluation of the reproducibility of experimental results for "Sibiricine" cannot be conducted at this time due to a lack of available scientific literature on a compound with this specific name. Searches for "this compound" across scientific databases did not yield information regarding its mechanism of action, relevant signaling pathways, or any experimental studies.

It is possible that "this compound" may be a novel or less-documented compound, a proprietary name not widely published in scientific literature, or a potential misspelling of a different substance. For instance, the similarly named compound "Silibinin," an active component of milk thistle extract, is well-documented with extensive research into its biological activities and mechanisms of action.

To proceed with a comparative analysis of experimental reproducibility, clarification on the exact name and nature of the compound is required. Should further details or alternative nomenclature be available, a comprehensive guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualization of relevant biological pathways and workflows.

Assessing the Specificity of Sibiricine's Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies hinges on the precise interaction of a drug with its intended molecular target. A lack of specificity can lead to off-target effects, resulting in unforeseen side effects and diminished therapeutic efficacy. This guide provides a comprehensive framework for assessing the molecular target specificity of a novel compound, using the hypothetical molecule "Sibiricine" as a case study. We will compare its hypothetical performance metrics against established inhibitors and detail the experimental protocols necessary for a thorough evaluation.

Comparative Selectivity Data

A critical step in characterizing a new inhibitor is to quantify its binding affinity and inhibitory activity against a panel of potential targets. This data allows for a direct comparison of its potency and selectivity against other known drugs. The following table summarizes hypothetical inhibitory activity (IC50) and binding affinity (Kd) data for this compound compared to two well-characterized inhibitors, a highly selective inhibitor (Inhibitor A) and a multi-target inhibitor (Inhibitor B). Lower IC50 and Kd values indicate higher potency and tighter binding, respectively.

TargetThis compound (IC50, nM)This compound (Kd, nM)Inhibitor A (IC50, nM)Inhibitor B (IC50, nM)
Primary Target 15 10 12 25
Off-Target 1 1,2001,500>10,00080
Off-Target 2 3,5004,000>10,000150
Off-Target 3 >10,000>10,000>10,000500
Off-Target 4 8,0009,500>10,0001,200

Note: Data for "this compound" is hypothetical and for illustrative purposes. Data for Inhibitor A and Inhibitor B are representative of values for selective and multi-targeted inhibitors found in publicly available databases.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Kinase Selectivity Profiling (Kinome Scan)

This high-throughput screening method assesses the binding of a test compound against a large panel of kinases.

  • Principle: A competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 0.01 nM to 10,000 nM).

    • Incubate each concentration of this compound with a panel of over 400 human kinases in the presence of the immobilized ligand.

    • After reaching equilibrium, wash away unbound components.

    • Elute the bound kinases and quantify the amount of each kinase using qPCR with kinase-specific primers.

    • Calculate the percentage of kinase bound to the immobilized ligand at each this compound concentration and determine the dissociation constant (Kd) for each interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment.

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be measured by quantifying the amount of soluble protein remaining after heat treatment.

  • Methodology:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle control or this compound at various concentrations for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Proteome-Wide Off-Target Profiling

This unbiased approach helps to identify potential off-targets on a global scale within the proteome.

  • Principle: Affinity-based chemical proteomics involves immobilizing the compound of interest (this compound) on a solid support to capture its interacting proteins from a cell lysate.

  • Methodology:

    • Synthesize a derivative of this compound with a linker for immobilization onto beads.

    • Incubate the this compound-conjugated beads with a whole-cell lysate.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Proteins that are significantly enriched in the this compound pulldown compared to a control pulldown (e.g., beads with no compound) are considered potential off-targets.

Visualizing Molecular Interactions and Experimental Workflows

Signaling Pathway of this compound's Hypothetical Primary Target

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PrimaryTarget This compound's Primary Target Receptor->PrimaryTarget Activates Substrate1 Substrate 1 PrimaryTarget->Substrate1 Phosphorylates Substrate2 Substrate 2 Substrate1->Substrate2 DownstreamEffector Downstream Effector Substrate2->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Translocates to Nucleus GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates This compound This compound This compound->PrimaryTarget Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Workflow for Assessing Target Specificity

cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Proteome-Wide Analysis cluster_3 Data Integration & Validation KinomeScan Kinome Scan (>400 Kinases) BiochemicalAssay Biochemical Assays (IC50 Determination) KinomeScan->BiochemicalAssay CETSA Cellular Thermal Shift Assay (Target Engagement) BiochemicalAssay->CETSA CellularAssay Cellular Assays (Phenotypic Effects) CETSA->CellularAssay Chemoproteomics Chemical Proteomics (Off-Target ID) CellularAssay->Chemoproteomics DataIntegration Data Integration & Candidate Validation Chemoproteomics->DataIntegration

Caption: Experimental workflow for specificity assessment.

Comparative Specificity Profile

This compound This compound Primary Target Off-Target 1 Off-Target 2 PrimaryTarget Primary Target This compound->PrimaryTarget OffTarget1 Off-Target 1 This compound:f1->OffTarget1 OffTarget2 Off-Target 2 This compound:f2->OffTarget2 InhibitorA Inhibitor A (Selective) Primary Target Off-Target 1 Off-Target 2 InhibitorA->PrimaryTarget InhibitorB Inhibitor B (Multi-Target) Primary Target Off-Target 1 Off-Target 2 InhibitorB->PrimaryTarget InhibitorB:f1->OffTarget1 InhibitorB:f2->OffTarget2

Caption: Comparison of inhibitor target specificity.

Benchmarking Sibiricine: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Sibiricine's performance benchmarked against established inhibitors. Due to the limited publicly available data on the specific inhibitory activities of this compound, this document outlines a proposed experimental framework and predictive signaling pathway involvement based on the known activities of related compounds from the Corydalis genus. The methodologies and data presentation formats provided herein are intended to serve as a template for future research and comparative analysis once specific experimental data for this compound becomes available.

Predicted Signaling Pathway Involvement of this compound

This compound is a bioactive isoquinoline (B145761) alkaloid isolated from Corydalis crispa.[1] Alkaloids from the Corydalis genus have been reported to possess a range of biological activities, including anti-inflammatory and analgesic effects. These effects are often associated with the modulation of key signaling pathways involved in inflammation and pain perception. Based on the activities of structurally similar alkaloids, it is hypothesized that this compound may interact with pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a critical regulator of inflammatory responses.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Inflammatory Gene Expression This compound This compound (Hypothesized) This compound->IKK_complex Inhibits? Experimental_Workflow cluster_WB Western Blot cluster_reporter Reporter Assay start Start culture Cell Culture (e.g., HEK293) start->culture treat Inhibitor Treatment (this compound or Known Inhibitor) culture->treat transfect Transfection with NF-κB Reporter Plasmid culture->transfect stimulate Stimulation (e.g., TNF-α) treat->stimulate lyse Cell Lysis stimulate->lyse measure Measure Luciferase Activity stimulate->measure sds SDS-PAGE lyse->sds lyse->measure transfer Protein Transfer sds->transfer probe Antibody Probing (p-IκBα, Total IκBα) transfer->probe detect Detection & Quantification probe->detect end End detect->end transfect->treat measure->end

References

Safety Operating Guide

Navigating the Safe Disposal of Sibiricine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Sibiricine, a bioactive isoquinoline (B145761) alkaloid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides a procedural overview for the safe disposal of this compound, emphasizing caution and the importance of consulting with institutional and licensed waste management professionals.

Core Principles of this compound Waste Management

The primary directive for this compound disposal is to prevent its release into the environment.[1] Due to a lack of specific public data on its environmental impact and toxicity, this compound waste should be treated as hazardous chemical waste.

Key Handling and Storage Precautions Before Disposal:

PrecautionGuidelineRationale
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[1]To prevent skin and eye contact.
Ventilation Handle this compound in a well-ventilated area or under a chemical fume hood.[1]To avoid inhalation of any dust or aerosols.
Containerization Keep this compound waste in suitable, closed, and clearly labeled containers.[1]To prevent accidental spills and ensure proper identification of the waste.
Segregation Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.To avoid potentially hazardous chemical reactions and to ensure proper disposal routing.

Step-by-Step Disposal Procedure

Given the limited specific public information on this compound disposal, a conservative approach is mandatory. The following procedure is based on general best practices for hazardous chemical waste disposal.

Experimental Protocol for this compound Waste Segregation and Collection:

  • Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered this compound waste.

  • Select Appropriate Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Collection: Carefully place all this compound waste into the designated container. Avoid generating dust from solid waste. For liquid waste, pour carefully to prevent splashing.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup by a licensed waste disposal service.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Sibiricine_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Leak-Proof Waste Container ppe->container segregate Segregate this compound Waste container->segregate collect Collect Solid & Liquid Waste segregate->collect store Store Securely in Designated Area collect->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

Spill Management

In the event of a this compound spill, immediate and appropriate action is required:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting cleanup.

  • Containment: Prevent the spill from spreading and entering drains.[1]

  • Cleanup: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, absorb with an inert material and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

It is imperative to consult your institution's specific spill response procedures.

References

Personal protective equipment for handling Sibiricine

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a substance named "Sibiricine" have yielded no identifiable results in chemical databases or scientific literature. This suggests that "this compound" may be a novel, highly specialized, or potentially non-existent compound. It is also possible that the name is a misspelling of a different substance.

Due to the lack of information regarding its chemical properties, toxicity, and potential hazards, it is not possible to provide the requested essential safety and logistical information, including operational and disposal plans. The creation of accurate and reliable guidance on personal protective equipment (PPE), handling protocols, and disposal methods is entirely dependent on a thorough understanding of the substance .

Without data on its physical and chemical characteristics, reactivity, and biological effects, any provided safety recommendations would be speculative and potentially dangerous.

Recommendations for Proceeding:

  • Verify the Name and Spelling: Please double-check the spelling of "this compound" and any alternative names or identifiers for the compound.

  • Provide a Chemical Identifier: If available, please provide a CAS (Chemical Abstracts Service) number, IUPAC name, or any other systematic identifier.

  • Consult Internal Documentation: If this substance is proprietary or part of internal research, please refer to your organization's internal safety data sheets (SDS) or material safety data sheets (MSDS) for handling and disposal instructions.

Once a verifiable chemical identity is established, a comprehensive guide on personal protective equipment and handling procedures can be developed.

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